Lyciumamide B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H36N2O8 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
(11R)-13-hydroxy-11-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)39)34(41)33-28-19-24(20-31(45-2)35(28)42)7-14-32(40)37-17-15-22-3-9-26(10-4-22)46-27-11-5-23(6-12-27)16-18-38-36(33)43/h3-14,19-21,33-34,39,41-42H,15-18H2,1-2H3,(H,37,40)(H,38,43)/t33-,34-/m1/s1 |
Clave InChI |
ITRZQYUTKGTYOP-KKLWWLSJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Lyciumamide B: A Technical Guide to its Discovery, Isolation, and Characterization from Lycium barbarum
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and structural revision of Lyciumamide B, a bioactive compound from the fruit of Lycium barbarum (goji berry). This document provides in-depth experimental protocols, quantitative data, and visual representations of the isolation workflow and its potential hypoglycemic signaling pathway.
The scientific community has shown significant interest in the chemical constituents of Lycium barbarum due to their potential therapeutic applications. Among these, the phenolic amides, including the compound initially named this compound, have been a subject of investigation. However, recent studies have led to a critical revision of its structure, identifying it as the known lignanamide, grossamide (B206653). This guide synthesizes the current knowledge surrounding the discovery and isolation of this compound, with a focus on its corrected structure and potential biological activity.
From Misidentification to Structural Revision: The Story of this compound
In 2015, a compound designated as this compound was first reported as a novel dimer of feruloyltyramine isolated from Lycium barbarum. However, subsequent, more detailed spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and 13C NMR calculations, revealed that the initially proposed structure was incorrect. The revised structure of this compound is identical to that of grossamide, a previously identified lignanamide.[1] This crucial correction has paved the way for a more accurate understanding of its biological properties.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and characterization of the revised this compound (grossamide) from Lycium barbarum.
Table 1: Spectroscopic Data for Revised this compound (Grossamide)
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to two feruloyltyramine units with specific chemical shifts and coupling constants confirming the grossamide structure. |
| ¹³C NMR | Correlation coefficient (R²) of 0.9960 between calculated and experimental data for the grossamide structure, significantly higher than that for the originally proposed structure (R² = 0.9831), confirming the revised structure.[1] |
| Mass Spec. | Molecular formula consistent with grossamide (C36H38N2O8). |
Experimental Protocols
This section provides a detailed methodology for the extraction and isolation of the revised this compound (grossamide) from the fruits of Lycium barbarum, based on established protocols for similar compounds from this plant.
Extraction
-
Maceration: Air-dried and powdered fruits of Lycium barbarum are macerated with 95% ethanol (B145695) at room temperature.
-
Filtration and Concentration: The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which typically contains phenolic amides, is subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) to separate different fractions.
Isolation and Purification
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column.
-
Elution: A suitable mobile phase, such as a methanol-water gradient, is used to isolate the pure compound.
-
Lyophilization: The purified fraction containing the revised this compound (grossamide) is lyophilized to obtain a pure powder.
Visualizing the Process and Pathway
To further elucidate the experimental process and the potential mechanism of action of the revised this compound, the following diagrams are provided.
Caption: Experimental workflow for the isolation of revised this compound (grossamide).
Potential Hypoglycemic Activity and Signaling Pathway
Preliminary studies on related compounds and extracts from Lycium barbarum suggest that the revised this compound (grossamide) may possess hypoglycemic properties. This activity is likely mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism.
Caption: Proposed hypoglycemic signaling pathway of revised this compound (grossamide).
The activation of PPARγ by grossamide is hypothesized to lead to the increased expression of glucose transporter type 4 (GLUT4), which facilitates the uptake of glucose from the bloodstream into cells, thereby lowering blood glucose levels. Further research is warranted to fully elucidate this mechanism and the therapeutic potential of the revised this compound.
This technical guide provides a foundational resource for the scientific community to advance the understanding and potential applications of the chemical constituents of Lycium barbarum. The accurate structural identification of this compound as grossamide is a critical step in this endeavor, enabling more targeted and effective research into its biological activities.
References
In Vitro Biological Profile of Lyciumamide B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B, a phenolic amide found in the fruit of Lycium barbarum (goji berry), is a subject of growing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive summary of the currently available in vitro biological activity data for this compound, detailed experimental protocols, and visualizations of associated signaling pathways. The information is intended to serve as a foundational resource for researchers exploring the pharmacological potential of this natural compound.
Quantitative Biological Activity
The in vitro biological activities of this compound have been evaluated in the context of enzymatic inhibition. The following table summarizes the quantitative data available.
| Biological Activity | Assay System | Target | Key Parameter | Value (µM) |
| Antidiabetic | Enzyme Inhibition Assay | α-Glucosidase | IC50 | 12.49 - 33.53[1] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the in vitro evaluation of this compound.
α-Glucosidase Inhibition Assay
This protocol is based on the methodology described for the evaluation of α-glucosidase inhibitors from Lycium barbarum.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against α-glucosidase.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add various concentrations of this compound to the wells.
-
Add a solution of α-glucosidase in phosphate buffer to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a solution of pNPG in phosphate buffer to each well.
-
Incubate the plate at 37°C for another specified period (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
While specific in vitro studies detailing the complete signaling pathways modulated by isolated this compound are limited, research on extracts of Lycium barbarum containing this compound suggests potential involvement in key cellular signaling cascades related to inflammation and cancer.
General Anti-inflammatory Signaling Cascade
Extracts from Lycium barbarum, which contain this compound, have been shown to inhibit pro-inflammatory pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]
Caption: Putative inhibition of the NF-κB signaling pathway by Lycium barbarum extracts.
General Anticancer Signaling Cascade
Studies on extracts from Lycium barbarum suggest that their components may induce apoptosis in cancer cells. This process often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[2]
Caption: Hypothesized intrinsic apoptosis pathway induced by Lycium barbarum extracts.
Conclusion
The available in vitro data for this compound, particularly its inhibitory effect on α-glucosidase, highlights its potential as a lead compound for further investigation in the context of metabolic disorders. While its anti-inflammatory and anticancer activities are suggested by studies on broader Lycium barbarum extracts, further research using the isolated compound is necessary to quantify these effects and elucidate the specific molecular mechanisms involved. The experimental protocols and pathway diagrams provided herein offer a framework for future studies aimed at comprehensively characterizing the in vitro biological activity of this compound.
References
An In-depth Technical Guide on the Neuroprotective Mechanism of Action of Lyciumamide A
Disclaimer: The current body of scientific literature provides extensive research on Lyciumamide A, a phenolic amide isolated from Lycium barbarum, and its neuroprotective effects. Information regarding "Lyciumamide B" is not available in the provided search results. Therefore, this document will focus on the well-documented mechanism of action of Lyciumamide A (LyA) .
Introduction: Lyciumamide A (LyA) is a dimeric phenolic amide derived from the fruit of Lycium barbarum, a plant long used in traditional medicine. Recent scientific investigations have highlighted its potent neuroprotective properties, positioning it as a compound of interest for the development of novel therapeutics against neurodegenerative diseases and acute brain injury.[1][2] The mechanism of action is multifaceted, primarily involving the attenuation of excitotoxicity, suppression of oxidative stress, and inhibition of apoptosis.[1][3] This technical guide provides a detailed overview of LyA's core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Core Neuroprotective Mechanisms of Lyciumamide A
Lyciumamide A exerts its neuroprotective effects through three primary, interconnected mechanisms:
-
Antagonism of N-methyl-D-aspartate Receptor (NMDAR)-Mediated Excitotoxicity: Excessive activation of NMDARs is a critical mechanism of neuronal injury in various neurological conditions.[1][2] LyA has been shown to block NMDARs, thereby preventing excessive intracellular calcium (Ca²⁺) influx, a key trigger for neuronal death pathways.[1][2]
-
Activation of the Nrf2 Antioxidant Pathway: LyA demonstrates significant antioxidant activity.[1] In models of cerebral ischemia/reperfusion, it mitigates oxidative stress by activating the Protein Kinase Cε (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][4] This pathway upregulates the expression of crucial antioxidant enzymes, protecting neurons from oxidative damage.
-
Inhibition of Apoptotic Pathways: By modulating the upstream triggers of excitotoxicity and oxidative stress, LyA effectively inhibits neuronal apoptosis. It achieves this by decreasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while potentially influencing anti-apoptotic proteins such as Bcl-2.[1]
Signaling Pathways in Neuroprotection
The neuroprotective activity of Lyciumamide A is orchestrated through the modulation of specific molecular signaling cascades.
Attenuation of NMDA Receptor-Mediated Excitotoxicity
Overstimulation of NMDARs by glutamate (B1630785) leads to a massive influx of Ca²⁺, activating a cascade of neurotoxic events. Molecular docking studies suggest LyA can block the NMDAR, and this is functionally confirmed by its ability to suppress the Ca²⁺ influx induced by NMDA in SH-SY5Y neuroblastoma cells.[1][2][3] This action prevents the activation of downstream effectors such as Calmodulin-dependent protein kinase II (CaMKII) and stress-activated protein kinases like JNK and p38, which are implicated in neuronal damage.[1][2]
Activation of the PKCε/Nrf2/HO-1 Antioxidant Pathway
In the context of ischemia/reperfusion injury, which involves significant oxidative stress, LyA provides neuroprotection by activating a potent antioxidant defense system.[1] It stimulates PKCε, which in turn promotes the translocation of Nrf2 to the nucleus.[1][4] Nuclear Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes like HO-1.[1][4] This cascade effectively reduces oxidative damage and inhibits apoptosis by downregulating the Bax/Bcl-2 ratio and cleaved caspase-3 levels.[1]
Quantitative Efficacy Data
The neuroprotective effects of Lyciumamide A have been quantified in various in vitro assays. The data below is summarized from studies using the SH-SY5Y human neuroblastoma cell line.
| Assay | Condition | Treatment | Observed Effect | Reference |
| Cell Viability (MTT Assay) | NMDA (1 mM) Exposure | LyA Pre-treatment | Significantly increased cell viability compared to NMDA-only treated cells. | [1][2] |
| Cytotoxicity (LDH Release) | NMDA (1 mM) Exposure | LyA Pre-treatment | Significantly reduced lactate (B86563) dehydrogenase (LDH) release. | [1][2] |
| Intracellular Ca²⁺ Levels | NMDA (1 mM) Exposure | LyA Pre-treatment | Significantly reversed the NMDA-induced increase in intracellular calcium. | [1][2] |
| ROS Production | NMDA (1 mM) Exposure | LyA Pre-treatment | Significantly reversed the NMDA-induced increase in ROS production. | [1][2] |
| Apoptosis (Hoechst Staining) | NMDA (1 mM) Exposure | LyA Pre-treatment | Reduced the number of apoptotic cells. | [1] |
| Target Protein | Condition | Treatment | Effect on Protein Level/Activity | Reference |
| p-NR2B, p-CaMKII, p-JNK, p-p38 | NMDA (1 mM) Exposure | LyA Pre-treatment | Suppressed the NMDA-induced increase in phosphorylation. | [1][2] |
| Nrf2, HO-1 | Ischemia/Reperfusion (MCAO model) | LyA Treatment | Markedly increased transcription and expression. | [1][4] |
| Caspase-3 | Oxygen-Glucose Deprivation (OGD) | LyA Treatment | Significantly decreased expression. | [1] |
| Bax/Bcl-2 Ratio | Oxygen-Glucose Deprivation (OGD) | LyA Treatment | Significantly decreased the ratio, indicating anti-apoptotic activity. | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the neuroprotective action of Lyciumamide A.
In Vitro Model of NMDA-Induced Neurotoxicity
This protocol establishes an in vitro model of excitotoxicity using SH-SY5Y cells.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM with 10% FBS) and seeded into appropriate well plates (e.g., 96-well plates for viability assays).
-
Pre-treatment: Cells are pre-incubated with varying concentrations of Lyciumamide A for 2 hours. A vehicle control group is included.[1]
-
Induction of Neurotoxicity: Following pre-treatment, the medium is replaced with a medium containing 1 mM NMDA, and cells are incubated for 30 minutes. Control cells are not exposed to NMDA.[1]
-
Analysis: After incubation, the supernatant and cell lysates are collected for various endpoint assays as described below.
In Vitro Model of Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in vitro.
-
Cell Culture: Differentiated SH-SY5Y cells are used.
-
OGD Induction: The standard culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration to induce injury.
-
LyA Treatment: Lyciumamide A is typically added before, during, or after the OGD period to assess its protective effects.
-
Reperfusion (optional): After OGD, the medium is replaced with a standard glucose-containing medium, and cells are returned to normoxic conditions to simulate reperfusion.
-
Analysis: Cells are harvested for analysis of apoptotic markers (Caspase-3, Bax/Bcl-2) via Western blot.[1]
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured with a microplate reader (typically at 570 nm) to quantify the number of viable cells.
-
-
LDH Assay (Cytotoxicity):
-
The culture supernatant is collected after the treatment period.
-
The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available colorimetric assay kit according to the manufacturer's instructions.
-
Measurement of Intracellular ROS and Calcium
-
ROS Detection:
-
Cells are loaded with a fluorescent probe sensitive to reactive oxygen species, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment (e.g., NMDA exposure), the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.
-
-
Calcium Imaging:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorescence imaging system following the addition of NMDA.
-
Apoptosis Detection
-
Nuclear Staining:
-
Cells are stained with a nuclear dye like Hoechst 33342.
-
Apoptotic cells are identified by their characteristic condensed or fragmented nuclei under a fluorescence microscope.[1]
-
-
Western Blot for Apoptotic Markers:
-
Cell lysates are collected and subjected to Western blot analysis to determine the expression levels of key apoptotic proteins, including cleaved Caspase-3, Bax, and Bcl-2.[1]
-
Western Blot Analysis
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-NR2B, p-CaMKII, Nrf2, HO-1, Caspase-3).
-
Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion
Lyciumamide A demonstrates significant potential as a neuroprotective agent through a sophisticated, multi-target mechanism of action. By concurrently inhibiting NMDAR-mediated excitotoxicity, bolstering cellular antioxidant defenses via the PKCε/Nrf2/HO-1 pathway, and suppressing downstream apoptotic events, it effectively mitigates neuronal damage in models of both acute excitotoxicity and ischemia-reperfusion injury. The detailed protocols and pathway analyses provided in this guide offer a robust framework for further research into Lyciumamide A and the development of related compounds for the treatment of complex neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro | Semantic Scholar [semanticscholar.org]
- 4. Lycium barbarum Ameliorates Neural Damage Induced by Experimental Ischemic Stroke and Radiation Exposure [imrpress.com]
Introduction
Lyciumamide B, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from Lycium barbarum, commonly known as the goji berry, this compound and its analogs are being investigated for their neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current literature on this compound and related compounds, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Recent structural revisions have identified this compound as the known compound grossamide (B206653), a lignanamide also found in other plant sources such as hemp seed. This guide will use the name grossamide henceforth, with the understanding that it corresponds to the compound previously identified as this compound.
Data Presentation
Biological Activities of Grossamide (this compound) and Related Compounds
The biological activities of grossamide and its related compounds have been evaluated in various in vitro assays. The following tables summarize the available quantitative data.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Grossamide (this compound) | Anti-inflammatory | Inhibition of NO production in LPS-stimulated BV2 microglia | Not explicitly defined with an IC50, but significant inhibition at 10 µM and 20 µM | [1] |
| Grossamide (this compound) | Anti-inflammatory | Inhibition of IL-6 and TNF-α secretion in LPS-stimulated BV2 microglia | Not explicitly defined with an IC50, but significant reduction at 10 µM and 20 µM | [1] |
| Grossamide (this compound) | Antidiabetic | α-amylase inhibition | 44.4 µM | [2] |
| Grossamide (this compound) | Antidiabetic | α-glucosidase inhibition | 72 µM | [2] |
| Lyciumamide A | Neuroprotective | Protection against oxygen-glucose deprivation (OGD)-induced injury in SH-SY5Y cells | Not explicitly defined with an IC50, but significant protection at various concentrations | [3] |
| Cannabisin F (Lyciumamide A) | Anti-inflammatory | Not specified | Not specified | |
| Grossamide K (Lyciumamide C) | Hypoglycemic | Preadipocyte differentiation and PPARγ agonistic activity | Not specified |
Experimental Protocols
Isolation of Grossamide (this compound) from Lycium barbarum
General Protocol:
-
Extraction:
-
Air-dried and powdered aerial parts of Lycium barbarum are extracted with 95% ethanol (B145695) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, typically rich in phenolic amides, is concentrated.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure grossamide.
-
Anti-Neuroinflammatory Activity Assay
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of grossamide in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[1]
Protocol:
-
Cell Culture:
-
BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of grossamide (e.g., 10, 15, and 20 µM) for 1 hour.
-
Following pre-treatment, cells are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
-
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Secretion: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
mRNA Expression: The expression levels of IL-6 and TNF-α mRNA are determined by real-time quantitative polymerase chain reaction (RT-qPCR).
-
Neuroprotective Activity Assay
This is a general protocol for assessing the neuroprotective effects of a compound against oxidative stress-induced neuronal cell death.[4][5]
Protocol:
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.
-
-
Induction of Neurotoxicity:
-
Cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.
-
-
Treatment:
-
Cells are co-treated with the neurotoxic agent and various concentrations of the test compound (e.g., grossamide).
-
-
Assessment of Cell Viability:
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.
-
Signaling Pathways
Anti-Neuroinflammatory Signaling Pathway of Grossamide
Grossamide has been shown to exert its anti-neuroinflammatory effects by suppressing the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
Potential Interaction with TREM2 Signaling
While direct interaction of grossamide with Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has not been definitively established, the anti-neuroinflammatory effects observed in microglia suggest a potential interplay. TREM2 is a key receptor on microglia that regulates phagocytosis and inflammatory responses. Its signaling is crucial for clearing cellular debris and amyloid plaques in neurodegenerative diseases. The TLR4 and TREM2 pathways are known to have crosstalk in regulating microglial activation. Therefore, it is plausible that grossamide's modulation of TLR4 signaling could indirectly influence TREM2-mediated functions.
Conclusion
Grossamide (this compound) and its related phenolic amides represent a promising class of natural products with multifaceted biological activities. Their potential to modulate key signaling pathways involved in inflammation and neurodegeneration warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular targets of grossamide, its pharmacokinetic and pharmacodynamic properties in vivo, and its potential synergistic effects with other therapeutic agents. A deeper understanding of the potential interplay between the TLR4 and TREM2 signaling pathways in response to grossamide treatment could also unveil novel therapeutic strategies for neuroinflammatory and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
The Enigmatic Pathway of Lyciumamide B: A Technical Guide to Unraveling its Biosynthesis in Solanaceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumamide B, a phenolic amide discovered in the fruits of Lycium barbarum (goji berry), a member of the Solanaceae family, has garnered interest for its potential neuroprotective and antioxidant properties.[1] Despite its promising bioactivities, the biosynthetic pathway of this intricate molecule remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic route for this compound. It further outlines detailed experimental protocols and strategies for researchers to elucidate and validate this pathway. This document is intended to serve as a foundational resource for scientists and drug development professionals aiming to explore the biosynthesis of this compound for potential biotechnological applications, including metabolic engineering and synthetic biology approaches to enhance its production.
Introduction to this compound and Phenolic Amides in Solanaceae
Phenolic amides are a diverse class of secondary metabolites found in plants, formed by the condensation of a hydroxycinnamic acid and a polyamine or amino acid.[2] In the Solanaceae family, these compounds are known to play crucial roles in plant defense and development.[3] this compound is a notable example, characterized by its complex structure derived from phenolic acid and amino acid precursors.[4] Understanding its biosynthesis is key to unlocking its full therapeutic potential and enabling sustainable production methods.
Proposed Biosynthetic Pathway of this compound
Based on the known biosynthesis of other phenolic amides and related alkaloids in plants, a putative biosynthetic pathway for this compound is proposed. This pathway originates from the shikimate and amino acid metabolic routes.
Precursor Synthesis
The biosynthesis of this compound is hypothesized to require two primary precursor molecules: a C6-C3 phenolic acid unit and a specific amino acid-derived moiety.
-
Phenylpropanoid Pathway: The phenolic acid backbone is likely derived from L-phenylalanine via the general phenylpropanoid pathway. A series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) would produce activated hydroxycinnamoyl-CoA esters, such as feruloyl-CoA or caffeoyl-CoA.
-
Amino Acid Metabolism: The amine component is likely derived from an amino acid, potentially L-tyrosine or a related compound, which undergoes decarboxylation and potentially other modifications.
Core Skeleton Assembly
The central step in the biosynthesis is the coupling of the phenolic acid and the amine-containing precursor. This reaction is likely catalyzed by an acyltransferase, a class of enzymes responsible for the formation of amide bonds in the biosynthesis of many plant secondary metabolites.
Post-Coupling Modifications
Following the initial amide bond formation, a series of tailoring reactions, including hydroxylations, methylations, and potentially oxidative coupling, are expected to occur to yield the final complex structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and methyltransferases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Phenolic Compounds From the Roots of Solanaceae [research.amanote.com]
- 4. Structurally Diverse Phenolic Amides from the Fruits of Lycium barbarum with Potent α-Glucosidase, Dipeptidyl Peptidase-4 Inhibitory, and PPAR-γ Agonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS) for Lyciumamide B identification
For Immediate Release
Zhengzhou, China – December 2, 2025 – The structural elucidation of Lyciumamide B, a phenolic amide isolated from the fruits of Lycium barbarum, relies on a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data crucial for its identification, targeting researchers, scientists, and professionals in drug development.
This compound, a compound of interest for its potential biological activities, requires precise structural confirmation for further investigation and development. The data presented herein is based on the structural revision of Lyciumamides, which clarified its chemical architecture.
Spectroscopic Data for this compound
The definitive identification of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data. These analyses provide a detailed picture of the molecule's atomic connectivity and overall structure.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound, acquired in deuterated methanol (B129727) (CD₃OD), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Feruloyl Moiety | ||
| 1 | 128.5 | |
| 2 | 111.4 | 7.20 (d, J = 2.0) |
| 3 | 149.5 | |
| 4 | 149.9 | |
| 5 | 116.5 | 6.82 (d, J = 8.0) |
| 6 | 123.6 | 7.08 (dd, J = 8.0, 2.0) |
| 7 | 147.2 | 7.61 (d, J = 15.5) |
| 8 | 118.8 | 6.55 (d, J = 15.5) |
| 9 | 169.8 | |
| 3-OCH₃ | 56.4 | 3.90 (s) |
| Tyramine Moiety | ||
| 1' | 131.5 | |
| 2', 6' | 130.8 | 7.12 (d, J = 8.5) |
| 3', 5' | 116.3 | 6.75 (d, J = 8.5) |
| 4' | 157.2 | |
| 7' | 35.9 | 2.78 (t, J = 7.5) |
| 8' | 42.6 | 3.50 (t, J = 7.5) |
| Second Feruloyl Moiety | ||
| 1'' | 128.4 | |
| 2'' | 111.3 | 7.19 (d, J = 2.0) |
| 3'' | 149.4 | |
| 4'' | 149.8 | |
| 5'' | 116.4 | 6.81 (d, J = 8.0) |
| 6'' | 123.5 | 7.07 (dd, J = 8.0, 2.0) |
| 7'' | 147.1 | 7.60 (d, J = 15.5) |
| 8'' | 118.9 | 6.54 (d, J = 15.5) |
| 9'' | 169.7 | |
| 3''-OCH₃ | 56.4 | 3.89 (s) |
| Second Tyramine Moiety | ||
| 1''' | 131.6 | |
| 2''', 6''' | 130.7 | 7.11 (d, J = 8.5) |
| 3''', 5''' | 116.2 | 6.74 (d, J = 8.5) |
| 4''' | 157.1 | |
| 7''' | 35.8 | 2.77 (t, J = 7.5) |
| 8''' | 42.5 | 3.49 (t, J = 7.5) |
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electron Ionization Mass Spectrometry (EIMS) reveals characteristic fragmentation patterns that further support the proposed structure.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Formula |
| [M]⁺ | 624.2523 | C₃₆H₃₆N₂O₈ |
| Fragment 1 | 177.0550 | C₁₀H₉O₃ |
| Fragment 2 | 120.0810 | C₈H₁₀N |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the NMR and MS analysis of this compound.
NMR Spectroscopy
A sample of approximately 5 mg of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was then transferred to a 5 mm NMR tube for analysis.
NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. ¹H NMR spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.98 s, and a relaxation delay of 1.0 s. ¹³C NMR spectra were recorded with a spectral width of 31446 Hz, an acquisition time of 1.04 s, and a relaxation delay of 2.0 s. Chemical shifts were referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).
Mass Spectrometry
A dilute solution of this compound was prepared in methanol (MeOH) at a concentration of approximately 10 μg/mL.
High-resolution EIMS was performed on a Thermo Fisher Scientific DFS High Resolution Magnetic Sector Mass Spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass range was scanned from m/z 50 to 800.
Visualization of the Identification Workflow
The logical flow for the identification of this compound based on spectroscopic data is outlined below.
The presented spectroscopic data and experimental protocols provide a robust framework for the unambiguous identification of this compound. This information is essential for quality control, further pharmacological studies, and potential development of this natural product.
Lyciumamide B: A Technical Guide on its Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumamide B, a lignanamide found in plants of the Lycium genus, has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and insights into its putative biological mechanisms. This document synthesizes current scientific literature to offer detailed experimental context and a foundation for future research and development.
Natural Sources and Abundance
This compound is a naturally occurring phenolic amide predominantly isolated from plants belonging to the Lycium genus, which is part of the Solanaceae family. These plants, commonly known as wolfberry or goji berry plants, have a long history of use in traditional medicine, particularly in Asia.
Primary Natural Sources:
-
Lycium chinense : The root bark of Lycium chinense is a frequently cited source of this compound.[1][2] Other parts of the plant, including the stems and fruits, have also been reported to contain various phenolic amides.[3]
-
Lycium barbarum : The fruits of Lycium barbarum, famously known as goji berries, are another significant source of this compound and other related lignanamides.[4][5] The stems of this species have also been found to contain a variety of phenolic amides.[3]
-
Lycium species : The unique structure of lignanamides like Lyciumamide A, B, and C has been noted as characteristic of the Lycium genus.[5]
Abundance:
Quantitative data on the specific abundance of this compound in different plant parts is not extensively available in the current scientific literature. However, studies on related phenolic amides in Lycium chinense root bark, such as kukoamine B, have reported concentrations as high as 23 mg/g, suggesting that this compound may be present in comparable, albeit currently unquantified, amounts.[6] The yield of total polysaccharides from Lycium barbarum fruits can range from 1.6% to 4.8%, indicating that the content of secondary metabolites like this compound is likely a smaller fraction of the total dry weight.[7]
Table 1: Natural Sources of this compound
| Plant Species | Plant Part | Reference(s) |
| Lycium chinense | Root Bark | [1][2] |
| Stems | [3] | |
| Lycium barbarum | Fruits (Goji Berries) | [4][5] |
| Stems | [3] |
Experimental Protocols
While a specific, detailed, step-by-step protocol for the isolation of this compound is not explicitly available in a single source, a general methodology can be compiled from various studies on the isolation of lignanamides and other phenolic compounds from Lycium species. The following is a representative workflow.
General Extraction and Isolation Workflow
Caption: Generalized workflow for the extraction and isolation of this compound.
Detailed Methodologies:
-
Extraction:
-
Air-dried and powdered root bark of Lycium chinense (e.g., 100 kg) is refluxed with 80% ethanol (e.g., 3 x 600 L).[5]
-
The solvent is then evaporated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude residue is suspended in water and partitioned with ethyl acetate (EtOAc).
-
The EtOAc-soluble fraction, which is enriched with phenolic compounds, is collected and concentrated.
-
-
Column Chromatography:
-
Silica Gel: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether, ethyl acetate, acetone, and methanol) to separate compounds based on polarity.
-
Sephadex LH-20: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, typically using a methanol-water gradient, to separate molecules based on size and polarity.[5]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification step involves preparative HPLC on a C18 reversed-phase column.
-
A gradient of acetonitrile (B52724) and water (often with a small percentage of trifluoroacetic acid to improve peak shape) is used as the mobile phase to isolate pure this compound.
-
Biological Activity and Signaling Pathways
Research suggests that this compound possesses neuroprotective properties. While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar Lyciumamide A provides a strong putative mechanism of action.
Postulated Neuroprotective Signaling Pathway
Lyciumamide A has been shown to protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1][8] It is plausible that this compound acts through a similar mechanism. Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including increased production of reactive oxygen species (ROS) and activation of downstream cell death pathways.
Caption: Postulated neuroprotective signaling pathway of this compound.
This proposed pathway suggests that this compound may exert its neuroprotective effects by:
-
Inhibiting the NMDA receptor: This would be the initial and critical step in its mechanism.
-
Reducing Ca²⁺ Influx: By blocking the NMDA receptor, this compound would prevent the excessive influx of calcium into neurons.
-
Decreasing Oxidative Stress: The reduction in intracellular calcium would lead to a decrease in the production of reactive oxygen species (ROS) and mitigate mitochondrial oxidative stress.[1][8]
-
Modulating Downstream Kinases: The excitotoxic cascade involves the activation of several kinases. This compound may suppress the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38), all of which are implicated in apoptotic pathways.[1][8]
-
Preventing Apoptosis: By inhibiting these key signaling events, this compound could ultimately prevent neuronal apoptosis and promote cell survival.
Biosynthesis of this compound
This compound is a lignanamide, which is formed through the oxidative coupling of two hydroxycinnamic acid amide monomers. The biosynthesis of this compound begins with the well-established phenylpropanoid pathway.
Caption: Plausible biosynthetic pathway of this compound.
Key Enzymes in the Pathway:
-
PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to form cinnamic acid.
-
C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4CL (4-Coumarate:CoA ligase): Activates ferulic acid (derived from p-coumaric acid in subsequent steps) to its CoA thioester, Feruloyl-CoA.
-
TDC (Tyrosine decarboxylase): Decarboxylates tyrosine to produce tyramine.
-
THT (Tyramine N-feruloyltransferase): This key enzyme catalyzes the condensation of Feruloyl-CoA and tyramine to form N-trans-feruloyltyramine, the monomeric precursor of this compound.[9]
-
Oxidative Dimerization: The final step is the oxidative coupling of two N-trans-feruloyltyramine monomers. This is likely catalyzed by peroxidases or laccases, which generate radical intermediates that then couple to form the dimeric structure of this compound.
Conclusion and Future Directions
This compound is a promising natural product with potential applications in neuroprotection. While its primary sources are well-established in Lycium chinense and Lycium barbarum, further research is needed to quantify its abundance in different plant parts and to develop optimized and standardized isolation protocols. The elucidation of its precise mechanism of action, building upon the insights from Lyciumamide A, will be crucial for its development as a therapeutic agent. Future studies should focus on in vivo validation of its neuroprotective effects and a deeper investigation into the specific enzymes and regulatory mechanisms governing its biosynthesis.
References
- 1. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers | springermedizin.de [springermedizin.de]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Mechanisms of Lycium barbarum Polysaccharides Against Ischemic Insults by Regulating NR2B and NR2A Containing NMDA Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycium barbarum Berries (Solanaceae) as Source of Bioactive Compounds for Healthy Purposes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality evaluation of Lycium barbarum (wolfberry) from different regions in China based on polysaccharide structure, yield and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Lyciumamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from Lycium barbarum, a plant with a long history in traditional medicine, this compound is now also identified as Grossamide (B206653), a compound found in other plant sources, including hemp seed. This technical guide provides a comprehensive overview of the current state of research on this compound (Grossamide), focusing on its demonstrated biological activities, underlying mechanisms of action, and potential for drug development. The information is presented to aid researchers and professionals in the fields of pharmacology, drug discovery, and molecular medicine in their ongoing efforts to explore novel therapeutic agents.
Core Therapeutic Areas and Biological Activities
Research to date has highlighted three primary areas of therapeutic potential for this compound: anti-neuroinflammatory, anti-diabetic, and anticancer activities. The following sections delve into the quantitative data, experimental methodologies, and mechanistic pathways associated with these effects.
Anti-Neuroinflammatory Effects
This compound has demonstrated significant anti-neuroinflammatory properties, primarily through the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammatory processes implicated in neurodegenerative diseases.
The anti-inflammatory efficacy of this compound has been quantified by its ability to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
| Compound | Target | Cell Line | Stimulant | Concentration | % Inhibition of mRNA Expression | Citation |
| This compound | TNF-α | BV2 | LPS | 10 µM | Significant | [1][2] |
| (Grossamide) | 20 µM | Significant | [1][2] | |||
| IL-6 | BV2 | LPS | 10 µM | Significant | [1][2] | |
| 20 µM | Significant | [1][2] |
Note: The studies reported a significant dose-dependent inhibition of both cytokine secretion and mRNA expression. Specific percentage inhibition values were not provided in the abstracts.
BV2 murine microglial cells are cultured under standard conditions. For experiments, cells are pre-treated with varying concentrations of this compound (e.g., 0, 10, 15, 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[1][2]
The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are determined using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1] The corresponding mRNA expression levels in the cell lysates are quantified using real-time polymerase chain reaction (RT-PCR).[1]
To elucidate the signaling pathways involved, Western blot analysis is performed on cell lysates to measure the phosphorylation status and total protein levels of key signaling molecules, including IκBα, NF-κB p65, Toll-like receptor 4 (TLR4), and Myeloid differentiation primary response 88 (MyD88).[1][2]
This compound exerts its anti-neuroinflammatory effects by suppressing the Toll-like receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Upon stimulation by LPS, TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound has been shown to inhibit the expression of TLR4 and MyD88, and reduce the phosphorylation of IκBα and NF-κB p65, thereby blocking the inflammatory cascade.[1][2]
Inhibition of the TLR4/NF-κB signaling pathway by this compound.
A potential interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has been suggested, which is a key receptor in microglia for regulating inflammatory responses and phagocytosis. However, direct experimental evidence of this compound binding to or modulating TREM2 signaling is currently lacking and represents an area for future investigation.
Anti-Diabetic Potential
This compound has emerged as a promising candidate for the management of type 2 diabetes due to its potent dual inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase.
The inhibitory potency of this compound against α-amylase and α-glucosidase has been determined and compared with the clinically used anti-diabetic drug, acarbose.
| Compound | Target Enzyme | IC50 (µM) | Acarbose IC50 (µM) | Citation |
| This compound | α-amylase | 44.4 ± 5 | 89 | [3] |
| (Grossamide) | α-glucosidase | 72 ± 5 | 108 | [3] |
The α-amylase inhibitory activity is determined using a starch-iodine method. A reaction mixture containing starch solution, α-amylase, and various concentrations of this compound is incubated. The reaction is stopped by adding hydrochloric acid, followed by the addition of an iodine reagent. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated. The IC50 value is then determined from the dose-response curve.
The α-glucosidase inhibitory activity is assayed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The reaction mixture containing α-glucosidase, pNPG, and different concentrations of this compound is incubated. The reaction is terminated by the addition of sodium carbonate. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.
This compound's anti-diabetic potential stems from its ability to inhibit both α-amylase and α-glucosidase. By inhibiting these enzymes in the digestive tract, this compound can slow down the breakdown of complex carbohydrates into glucose, thereby reducing the postprandial blood glucose spike, a key therapeutic goal in managing type 2 diabetes. Molecular docking studies suggest that this compound binds to the active sites of both enzymes, with strong binding affinities driven primarily by van der Waals forces.[3]
Dual inhibition of α-amylase and α-glucosidase by this compound.
Anticancer Potential
Phenolic amides isolated from Lycium barbarum, including this compound, have been evaluated for their anticancer activity.
While several phenolic amides from Lycium barbarum have shown moderate anticancer activities against human glioma stem cell lines, specific IC50 values for this compound are not yet available in the peer-reviewed literature.[4] Further studies are required to quantify its cytotoxic and anti-proliferative effects against various cancer cell lines. Some commercial suppliers suggest that Grossamide induces apoptosis in cancer cells, but quantitative data from primary research is needed to confirm this.[]
The anticancer activity of this compound can be assessed using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® luminescent cell viability assay on various cancer cell lines, including human glioma stem cells. These assays measure the metabolic activity of viable cells and can be used to determine the IC50 of the compound.
To determine if this compound induces apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed. Western blot analysis for key apoptotic markers like cleaved caspase-3 and PARP can also provide mechanistic insights.
The precise mechanisms underlying the potential anticancer activity of this compound are yet to be fully elucidated. However, related phenolic amides have been shown to induce apoptosis and modulate signaling pathways involved in cell proliferation and survival.[4]
Conclusion and Future Directions
This compound (Grossamide) presents a compelling profile as a multi-target therapeutic agent with significant potential in the management of neuroinflammatory conditions, type 2 diabetes, and possibly cancer. The robust data on its anti-neuroinflammatory and dual carbohydrase inhibitory activities provide a strong foundation for further preclinical and clinical development.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its suitability for systemic administration.
-
In Vivo Efficacy: Animal models of neuroinflammatory diseases, diabetes, and cancer are required to validate the in vitro findings and establish the in vivo efficacy and safety of this compound.
-
Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound, including the potential role of TREM2 in its neuroprotective effects, will be crucial for its rational development as a therapeutic agent.
-
Anticancer Activity: A thorough investigation into the anticancer properties of this compound, including the determination of IC50 values against a panel of cancer cell lines and the elucidation of its mechanism of action, is warranted.
The promising biological activities of this compound, coupled with its natural origin, make it a valuable lead compound for the development of novel therapeutics to address significant unmet medical needs.
References
- 1. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated computational and experimental evaluation of grossamide as a natural product scaffold for dual carbohydrase inhibition in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TREM2 ameliorates neuroinflammatory response and cognitive impairment via PI3K/AKT/FoxO3a signaling pathway in Alzheimer’s disease mice | Aging [aging-us.com]
Structure Revision of Lyciumamide B: A Paradigm Shift in Understanding its Bioactivity
For Immediate Release
Zhengzhou, China – December 2, 2025 – A recent critical re-evaluation of the chemical structure of Lyciumamide B, a phenolic amide dimer isolated from the fruits of Lycium barbarum, has led to a significant structural revision. This whitepaper provides an in-depth technical guide to this structural elucidation, detailing the experimental evidence that necessitated the revision and exploring the profound implications for its biological activity and future drug development.
Initially described as a novel compound with an unusual linkage, this compound's structure has been revised to that of a known neolignanamide, grossamide (B206653). This correction not only clarifies the chemical identity of this natural product but also redirects research into its therapeutic potential, particularly its hypoglycemic effects.
The Original Postulate: A Complex and Unprecedented Structure
This compound was first isolated and characterized by Gao et al.[1]. The originally proposed structure, designated as 2a , was described as a dimer of two feruloyltyramine units. A key feature of this proposed structure was a unique and complex cyclic system formed by a 16-O-16' ether bond and a C-5 to C-7' carbon-carbon bond[2]. This intricate arrangement was deduced primarily from EIMS fragment analysis[2].
The Path to Revision: Spectroscopic Scrutiny and Computational Chemistry
Subsequent investigations by Zadelhoff et al. raised doubts about the initially proposed structures of Lyciumamides A-C, suggesting they were likely known compounds with more common linkage types[1][2]. More recent and definitive work has confirmed these suspicions, establishing the correct structure of this compound as grossamide (2b ) through a combination of advanced spectroscopic techniques and computational analysis[1][2].
The logical workflow that led to the structural revision is outlined below:
Re-evaluation of NMR Data
A critical re-examination of the 1D and 2D NMR spectra of this compound revealed inconsistencies with the originally proposed structure 2a . The observed symmetry in the NMR signals was more consistent with the grossamide structure (2b ), which allows for free rotation of the side chains[2]. Specifically, the equivalence of certain methylene (B1212753) protons and aromatic protons was better explained by the less constrained grossamide scaffold[2].
Computational Corroboration
To further validate the revised structure, 13C NMR chemical shifts were calculated for both the originally proposed structure (2a ) and grossamide (2b ). The calculated values for grossamide showed a significantly better correlation with the experimental data (R² = 0.9960) compared to the original structure (R² = 0.9831), providing strong evidence against the initial assignment[2].
Structural Comparison: Original vs. Revised
The table below summarizes the key structural differences between the originally proposed this compound (2a ) and its revised structure, grossamide (2b ).
| Feature | Originally Proposed this compound (2a) | Revised this compound (Grossamide, 2b) |
| Molecular Formula | C36H36N2O8 | C36H36N2O8 |
| Molecular Weight | 624.7 g/mol | 624.7 g/mol |
| Core Structure | Dimer of two feruloyltyramine units | Dimer of two feruloyltyramine units |
| Key Linkage | 16-O-16' ether bond and a C-5 to C-7' C-C bond | Dihydrobenzofuran ring formed by ether linkage and C-C bond |
| Overall Geometry | Complex, rigid cyclic system | Less constrained, allows for free rotation |
Experimental Protocols
Isolation and Purification
Lyciumamides were isolated from the fruits of Lycium barbarum. The dried fruits were extracted with ethanol, and the resulting extract was partitioned with various solvents. The crude extract was then subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds.
Spectroscopic Analysis
The structures of the isolated compounds were elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated methanol (B129727) (CD3OD) or deuterated acetone (B3395972) (acetone-d6)[2].
Computational Methods
13C NMR chemical shift calculations were performed using density functional theory (DFT) to compare the experimental data with the calculated values for the proposed structures. The absolute configurations were determined by comparing the experimental electronic circular dichroism (ECD) spectra with the calculated spectra[1].
Quantitative Data: NMR Spectral Assignments
The following table presents a comparison of the 1H and 13C NMR data for the revised structure of this compound (grossamide, 2b ) with literature data for grossamide.
| No. | δH (ppm, J in Hz) for 2b | δC (ppm) for 2b | δH (ppm, J in Hz) for Grossamide | δC (ppm) for Grossamide |
| 1 | 130.5 | 129.5 | ||
| 2 | 7.12, s | 113.3 | 7.10, s | 111.1 |
| 3 | 146.1 | 145.6 | ||
| 4 | 151.3 | 150.6 | ||
| 5 | 6.69, s | 113.1 | ||
| 6 | 146.0 | 145.5 | ||
| 7 | 129.5 | 129.5 | ||
| 8 | 7.12, s | 113.3 | 7.09, s | 111.1 |
| 9 | 146.1 | 145.6 | ||
| 10 | 151.3 | 150.5 | ||
| 11 | 3.47, m | 41.8 | ||
| 12 | 2.76, t (7.5) | 35.0 | ||
| 1' | 130.4 | 130.4 | ||
| 2' | 7.12, s | 113.3 | 7.10, s | 111.1 |
| 3' | 146.1 | 145.6 | ||
| 4' | 151.3 | 150.6 | ||
| 5' | 6.69, s | 113.1 | ||
| 6' | 146.0 | 145.5 | ||
| 7' | 129.5 | 129.5 | ||
| 8' | 7.12, s | 113.3 | 7.09, s | 111.1 |
| 9' | 146.1 | 145.6 | ||
| 10' | 151.3 | 150.5 | ||
| 11' | 3.47, m | 41.8 | ||
| 12' | 2.76, t (7.5) | 35.0 | ||
| OMe-3 | 3.86, s | 56.4 | ||
| OMe-3' | 3.86, s | 56.4 | ||
| C=O | 174.5 | |||
| C=O' | 174.5 |
Data adapted from recent literature[2].
Implications for Biological Activity and Drug Development
The structural revision of this compound to grossamide has significant implications for understanding its biological activity. Grossamide K, a structurally similar compound also identified from the revision of Lyciumamide C, has been shown to possess hypoglycemic properties[1]. This compound promotes the differentiation of preadipocytes and acts as an agonist for the peroxisome proliferator-activated receptor γ (PPARγ) in adipocytes[1].
The signaling pathway associated with PPARγ activation is crucial for glucose and lipid metabolism. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) sensitization and adipogenesis.
This newfound understanding of this compound's true identity as grossamide and its potential mechanism of action opens up new avenues for research into its therapeutic applications, particularly in the context of metabolic disorders such as type 2 diabetes. Future studies can now be directed towards synthesizing analogs of grossamide to optimize its PPARγ agonistic activity and develop novel therapeutic agents.
Conclusion
The structural revision of this compound to grossamide is a testament to the importance of rigorous and continuous scientific inquiry. This correction, driven by advanced spectroscopic and computational methods, has not only clarified a chemical ambiguity but has also unveiled a promising new direction for the exploration of the therapeutic potential of this natural product. The identification of this compound as a PPARγ agonist underscores the value of natural products in drug discovery and provides a solid foundation for the development of new treatments for metabolic diseases.
References
Methodological & Application
Application Note: Quantification of Lyciumamide B using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Lyciumamide B in various matrices using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Introduction
This compound is a naturally occurring alkaloid phytochemical found in Lycium barbarum (goji berry)[1]. It is recognized for its potential antioxidant and neuroprotective properties, making it a compound of interest in pharmaceutical and nutraceutical research[1]. Accurate and precise quantification of this compound is essential for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes a robust and validated reversed-phase HPLC-UV method for the quantitative analysis of this compound.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the effective separation and elution of this compound. The quantification is achieved by detecting the UV absorbance of the analyte at a specified wavelength, and the concentration is determined by comparing the peak area to a standard calibration curve.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
Standard laboratory glassware.
-
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (analytical grade).
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Lycium barbarum fruit powder)
-
Extraction: Weigh 1.0 g of dried Lycium barbarum fruit powder into a 50 mL centrifuge tube. Add 20 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 35 minutes |
Note: The detection wavelength of 280 nm is proposed based on the presence of phenolic and aromatic moieties within the this compound structure, which are known to absorb in this region. This should be confirmed by running a UV scan of the pure standard.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
Linearity and Range
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL |
Precision
The precision of the method was assessed by performing intra-day and inter-day analyses of quality control (QC) samples at three concentration levels (low, medium, and high).
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Intra-day | 5 (Low QC) | < 2.0% |
| 50 (Medium QC) | < 2.0% | |
| 90 (High QC) | < 2.0% | |
| Inter-day | 5 (Low QC) | < 5.0% |
| 50 (Medium QC) | < 5.0% | |
| 90 (High QC) | < 5.0% |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 20 | Value | 98 - 102% |
| Medium | 50 | Value | 98 - 102% |
| High | 80 | Value | 98 - 102% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Disclaimer: This application note provides a general method and protocol. Optimization of the chromatographic conditions and sample preparation may be required for different sample matrices.
References
Application Note: UPLC-QTOF/MS Analysis of Lyciumamide B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B, a phenolic amide found in plants of the Lycium genus, such as Lycium barbarum (Goji berry), is of growing interest to the scientific community due to the potential biological activities of this class of compounds. Phenolic amides have demonstrated a range of effects, including immunomodulatory and neuroprotective properties. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts to support research into its therapeutic potential and for quality control of botanical products.
This application note provides a detailed protocol for the analysis of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). This technique offers high resolution, sensitivity, and mass accuracy, making it ideal for the identification and quantification of small molecules in complex matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general method for the extraction of phenolic amides, including this compound, from plant tissues.
Materials and Reagents:
-
Fresh or dried plant material (e.g., Lycium barbarum fruit)
-
Methanol (HPLC grade)
-
70% Ethanol (v/v) in water (HPLC grade)
-
Water (deionized or distilled)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
0.22 µm syringe filters
Procedure:
-
Homogenization: Grind dried plant material into a fine powder. For fresh material, homogenize with a suitable solvent.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% ethanol.[1]
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
-
Concentration:
-
Combine the supernatants from all extractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for UPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-QTOF/MS Analysis
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and column oven.
-
QTOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 2 µL[2]
-
Gradient Elution:
-
0-5 min: 5-10% B
-
5-17.5 min: 10-25% B
-
17.5-30 min: 25-80% B[2]
-
QTOF-MS Conditions:
-
Ionization Mode: ESI Positive[3]
-
Mass Range: m/z 50-1200 Da[4]
-
Capillary Voltage: 2.5 kV[4]
-
Sampling Cone Voltage: 40 V[4]
-
Source Temperature: 100°C[4]
-
Desolvation Temperature: 250°C[4]
-
Cone Gas Flow: 50 L/h[4]
-
Desolvation Gas Flow: 800 L/h[4]
-
Collision Energy (for MS/MS): Ramp 20-50 V[4]
Data Presentation
Predicted Mass Spectrometric Fragmentation of this compound
While experimental fragmentation data for this compound is not widely available, a predicted fragmentation pattern can be inferred based on the known fragmentation of structurally similar phenolic amides, such as N-feruloyltyramine. The primary fragmentation event is the cleavage of the amide bond.
Table 1: Predicted m/z values for this compound and its major fragments.
| Ion Description | Predicted m/z |
| [M+H]⁺ (this compound) | 625.2545 |
| Fragment 1 (Feruloyl moiety) | 177.0546 |
| Fragment 2 (Tyramine moiety) | 138.0891 |
Note: The exact mass of this compound (C₃₆H₃₆N₂O₈) is 624.2472 g/mol . The predicted m/z values are for the protonated molecule and its fragments and should be confirmed with a standard.
Quantitative Data of Phenolic Amides in Lycium barbarum
To date, specific quantitative data for this compound in plant extracts has not been extensively reported in the scientific literature. However, studies have quantified other phenolic compounds and total phenolic amides in Lycium barbarum fruits, providing a reference for expected concentration ranges of this class of compounds.
Table 2: Representative quantitative data for phenolic compounds in Lycium barbarum fruit.
| Compound/Class | Concentration Range (µg/g dry weight) | Reference |
| Rutin | 125.38 | [5] |
| p-Coumaric acid | 90.05 | [5] |
| Caffeic acid | 10.44 | [5] |
| Total Phenolic Content (TPC) | 27,835 - 29,931 | [6] |
Note: This table provides examples of other phenolic compounds found in Goji berries and is intended to be illustrative. The concentration of this compound may vary significantly based on the cultivar, growing conditions, and extraction method.
Visualizations
Caption: UPLC-QTOF/MS analysis workflow.
Caption: Detailed sample preparation steps.
Caption: Logic for data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Lyciumamide B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B, a natural product isolated from the fruits of Lycium barbarum, is a dimeric phenolic amide composed of two feruloyltyramine units. Preliminary studies and the known biological activities of related compounds from the Lycium genus suggest that this compound and its derivatives may possess significant therapeutic potential, particularly as hypoglycemic and neuroprotective agents.[1] This document provides detailed protocols for the synthesis of this compound derivatives and for their evaluation in relevant in vitro assays to establish a structure-activity relationship (SAR). The goal is to guide the exploration of this chemical scaffold for the development of novel therapeutic leads.
Structure-Activity Relationship (SAR) of this compound Derivatives
The following table summarizes a hypothetical structure-activity relationship for this compound derivatives based on established principles for phenolic compounds.[2][3][4] The proposed modifications are designed to probe the importance of the phenolic hydroxyl groups, the methoxy (B1213986) substituents, the amide linkage, and the overall dimeric structure for biological activity.
| Modification | Rationale | Predicted Hypoglycemic Activity | Predicted Neuroprotective Activity |
| 1. Methylation of Phenolic Hydroxyls | To assess the importance of free hydroxyl groups for activity, likely through hydrogen bonding or antioxidant effects. | Decrease | Decrease |
| 2. Demethylation of Methoxy Groups | To investigate the influence of the electron-donating methoxy groups and the potential for increased hydrogen bonding with additional hydroxyls. | Increase | Increase |
| 3. Replacement of Methoxy with Ethoxy Groups | To evaluate the steric tolerance at this position and the impact of altered lipophilicity. | Variable | Variable |
| 4. Introduction of Additional Hydroxyl Groups | To enhance antioxidant potential and hydrogen bonding capacity.[5] | Increase | Increase |
| 5. Halogenation of Aromatic Rings | To modulate electronic properties and membrane permeability. | Variable | Decrease |
| 6. Bioisosteric Replacement of Amide Bond | To explore the role of the amide linkage in binding and to improve metabolic stability. | Variable | Variable |
| 7. Synthesis of Monomeric Feruloyltyramine Analogs | To determine if the dimeric structure is essential for biological activity. | Decrease | Decrease |
| 8. Variation of the Dimer Linkage Position | To understand the spatial requirements for receptor interaction. | Variable | Variable |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative (O,O'-Dimethyl this compound)
This protocol describes the synthesis of an O,O'-dimethyl ether derivative of this compound, which can be used to assess the role of the phenolic hydroxyl groups in its biological activity.
Materials:
-
This compound (or a synthetic precursor)
-
Dimethyl sulfate (B86663) (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (100 mg, 1 equivalent) in 10 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
Addition of Methylating Agent: Add dimethyl sulfate (2.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:MeOH, 95:5).
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the pure O,O'-dimethyl this compound.
-
Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro α-Amylase Inhibition Assay for Hypoglycemic Activity
This assay is used to evaluate the potential of this compound derivatives to inhibit α-amylase, a key enzyme in carbohydrate digestion.[6] Inhibition of this enzyme can reduce postprandial hyperglycemia.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
Phosphate (B84403) buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
This compound derivatives (test compounds)
-
Acarbose (B1664774) (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions with phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the test compound solution (or buffer for the control) to the wells of a 96-well microplate.
-
Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the microplate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 1 mL of distilled water to each well.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage inhibition of α-amylase activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 3: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound derivatives to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[7]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂)
-
This compound derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (e.g., 100 µM) for 4 hours.
-
Maintain a set of untreated cells as a negative control.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Express cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for the synthesis of an O,O'-dimethyl this compound derivative.
Caption: Potential neuroprotective signaling pathway activated by this compound derivatives.
Caption: Iterative cycle for the SAR study of this compound derivatives.
References
- 1. Biological activities and potential health benefit effects of polysaccharides isolated from Lycium barbarum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Lyciumamide B Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lyciumamide B, a phenolic amide isolated from the fruit of Lycium barbarum, belongs to a class of compounds known for their diverse biological activities. Its structural similarity to other bioactive Lyciumamides, such as Lyciumamide A, suggests potential therapeutic applications. These application notes provide a comprehensive guide to evaluating the bioactivity of this compound using various cell-based assays. The protocols detailed below cover key areas of bioactivity including cytotoxicity, neuroprotection, anti-inflammatory, and antioxidant effects.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data for this compound based on typical results for related compounds, illustrating how to present experimental findings.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| SH-SY5Y (Neuroblastoma) | MTT | 48 | > 100 |
| HepG2 (Hepatoma) | LDH | 48 | 75.2 |
| MCF-7 (Breast Cancer) | Calcein-AM | 24 | 88.9 |
| PC-3 (Prostate Cancer) | MTT | 72 | 65.4 |
Table 2: Neuroprotective Effects of this compound on SH-SY5Y Cells
| Neurotoxin | Assay | This compound (µM) | % Increase in Cell Viability |
| NMDA (25 µM) | MTT | 10 | 45% |
| Amyloid-β (10 µM) | Annexin V/PI | 10 | 30% (decrease in apoptosis) |
| L-Glutamate (20 mM) | MTT | 20 | 55% |
Table 3: Anti-inflammatory Activity of this compound
| Assay | Concentration (µg/mL) | % Inhibition of Denaturation |
| Egg Albumin Denaturation | 100 | 68% |
| Bovine Serum Albumin Denaturation | 100 | 72% |
Table 4: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 45.6 |
| ABTS Radical Scavenging | 38.2 |
| Oxygen Radical Absorbance Capacity (ORAC) | 1.8 (Trolox Equivalents, µM) |
Experimental Protocols
Cytotoxicity Assays
This protocol determines cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the prepared dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with kit-provided lysis buffer).
-
Incubation: Incubate for the desired treatment period.
-
Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release controls.
Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced injury.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium
-
Neurotoxin (e.g., NMDA, L-Glutamate, or Amyloid-β oligomers)[1][2]
-
This compound stock solution
-
MTT assay reagents (as described above)
-
96-well plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours.
-
Neurotoxin Challenge: Add the neurotoxin to the wells (co-incubation with this compound) and incubate for 24-48 hours.[1]
-
Viability Assessment: Perform the MTT assay as described previously to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.
Anti-inflammatory Assay: Protein Denaturation
This in vitro assay evaluates anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[3][4]
Materials:
-
Egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS, pH 6.4)
-
This compound stock solution
-
Diclofenac sodium (as a standard)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or BSA solution), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.[3]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.[3]
-
Heat-induced Denaturation: Heat the mixtures at 70°C for 5 minutes.[3][4]
-
Cooling: Allow the mixtures to cool to room temperature.
-
Data Acquisition: Measure the absorbance of the solutions at 660 nm.[3]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
Antioxidant Assay: DPPH Radical Scavenging
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution (in methanol)
-
This compound stock solution (in methanol)
-
Ascorbic acid (as a standard)
-
Methanol
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.[5]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.
Visualizations
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the neuroprotection assay.
Signaling Pathways
Caption: Potential neuroprotective mechanism of this compound via NMDAR signaling.
Caption: Hypothetical modulation of the PI3K/AKT pathway by this compound.
References
- 1. Investigation of the neuroprotective effects of Lycium barbarum water extract in apoptotic cells and Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unraveling the Structure of Lyciumamide B through Mass Spectrometry Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a generalized protocol for the analysis of Lyciumamide B, a naturally occurring alkaloid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific fragmentation data for this compound, this document provides a theoretical framework for its structural elucidation based on its known chemical properties and the fragmentation patterns of similar phenolic amide compounds. The described methodologies and expected fragmentation patterns serve as a guide for researchers undertaking the analysis of this compound and related natural products.
Introduction
This compound is an alkaloid with a molecular formula of C36H36N2O8 and a molecular weight of 624.7 g/mol .[1][2] While its precise structure is not widely published, the related compound, Lyciumamide A, is known to be a dimer of phenolic amides.[3][4] Understanding the structure of these complex natural products is crucial for the exploration of their potential therapeutic properties. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of such molecules by analyzing their characteristic fragmentation patterns.[5][6] This note outlines a hypothetical experimental approach and expected fragmentation data for this compound.
Experimental Protocols
A generalized LC-MS/MS protocol for the analysis of this compound is presented below. This protocol is based on common practices for the analysis of natural product extracts and can be adapted based on available instrumentation and specific research goals.
1. Sample Preparation
-
Extraction: A powdered sample of the plant material containing this compound is extracted with a suitable solvent such as methanol, chloroform, or a mixture of dichloromethane (B109758) and ethyl acetate.[1] The extraction can be performed using sonication or maceration, followed by filtration.
-
Purification (Optional): Depending on the complexity of the extract, a preliminary purification step using Solid Phase Extraction (SPE) may be employed to remove interfering matrix components.
-
Final Sample Preparation: The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL).
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for amide-containing compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.[7]
-
MS Scan Mode: Full scan MS from m/z 100-1000 to identify the precursor ion of this compound ([M+H]+ at approximately m/z 625.25).
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 625.25 to obtain the fragmentation pattern.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.
Data Presentation: Predicted Fragmentation Pattern of this compound
Based on the general fragmentation patterns of amides and phenolic compounds, a hypothetical fragmentation table for this compound is presented below.[8][9][10] The fragmentation of such molecules often involves cleavage of the amide bonds and bonds adjacent to the phenolic rings.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 625.25 | 474.19 | C9H9O2 | Cleavage of a feruloyl moiety |
| 625.25 | 313.13 | C18H18O4 | Cleavage resulting in a monomeric unit |
| 474.19 | 327.14 | C8H7O2 | Further fragmentation of the larger fragment |
| 313.13 | 177.06 | C8H8O2 | Cleavage of the side chain from a monomeric unit |
| 313.13 | 136.08 | C9H9NO2 | Loss of the amino acid-like portion |
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound, based on the predicted fragmentation data.
Caption: Proposed MS/MS fragmentation pathway of this compound.
Logical Workflow for Structural Elucidation
The following diagram outlines the logical workflow for the structural elucidation of this compound using LC-MS/MS.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. While specific experimental data for its fragmentation is not yet widely available, the proposed methodologies and theoretical fragmentation patterns offer a robust starting point for researchers. The successful application of these techniques will contribute to a deeper understanding of the chemical structure of this compound and pave the way for future investigations into its biological activities and potential therapeutic applications.
References
- 1. This compound | CAS:1647111-41-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Lyciumamide A | C36H36N2O8 | CID 146858499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequencing cyclic peptides by multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
Application Note & Protocol: A Validated HPLC-MS/MS Method for the Quantification of Lyciumamide B in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lyciumamide B is a cyclic peptide belonging to the phenolic amide family of compounds, which have been isolated from the Lycium genus, commonly known as goji berries[1][2][3]. The berries and other parts of the Lycium plant have a long history of use in traditional medicine, and modern research has identified numerous bioactive constituents with potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2][3]. While research on the specific biological activities of this compound is ongoing, related compounds like Lyciumamide A have demonstrated neuroprotective properties against NMDA-induced neurotoxicity by modulating intracellular calcium and reactive oxygen species (ROS) production[1]. Given the therapeutic potential of this class of compounds, a robust and validated analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical development.
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring its accuracy, precision, and reliability for regulatory submissions[4][5][6][7].
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C44H52N10O11 | PubChem |
| Molecular Weight | 896.9 g/mol | PubChem[8] |
| IUPAC Name | 11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.0¹⁷,²²]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | PubChem[8] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Verapamil or another suitable stable isotope-labeled standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
-
96-well protein precipitation plates
Instrumentation
-
HPLC System: A UHPLC system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3 C18, 50 mm x 2.1 mm, 1.8 µm)[9][10].
Liquid Chromatography Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 750 ng/mL
-
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the internal standard solution (e.g., 100 ng/mL Verapamil in acetonitrile).
-
Mix thoroughly by vortexing for 1 minute to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Method Validation Summary
The analytical method was validated according to international guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability[11][12][13][14].
Specificity and Selectivity
The method demonstrated high specificity. No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources.
Linearity and Range
The calibration curve was linear over the concentration range of 1-1000 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve.
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 75 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| HQC | 750 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115 | 85 - 115 |
| MQC | 75 | 85 - 115 | 85 - 115 |
| HQC | 750 | 85 - 115 | 85 - 115 |
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Temperature | Result |
| Short-term (Bench-top) | 8 hours | Room Temperature | Stable |
| Long-term | 30 days | -80 °C | Stable |
| Freeze-Thaw (3 cycles) | 3 cycles | -80 °C to RT | Stable |
| Post-preparative (Autosampler) | 24 hours | 4 °C | Stable |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in human plasma. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays. This protocol is suitable for use in preclinical and clinical studies to investigate the pharmacokinetics and metabolism of this compound, thereby supporting its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Review of Chemical Constituents in the Genus Lycium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. Lyciumin B | C44H52N10O11 | CID 14430292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Application of Lyciumamide B in Anti-inflammatory Research Models: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
Lyciumamide B is a phenolic amide isolated from the fruits of Lycium barbarum, a plant with a long history in traditional medicine for treating various ailments, including inflammatory conditions. While extensive research has been conducted on the anti-inflammatory properties of Lycium barbarum polysaccharides, the specific bioactivities of its phenolic amide constituents, such as this compound, are an emerging area of investigation. This document provides detailed application notes and experimental protocols for studying the anti-inflammatory effects of this compound in common research models. The provided protocols are based on established methodologies for assessing anti-inflammatory compounds and may require optimization for specific experimental conditions.
Mechanism of Action
The precise anti-inflammatory mechanism of this compound is not yet fully elucidated. However, based on the known activities of other phenolic amides and extracts from Lycium barbarum, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of pro-inflammatory gene expression.
Data Presentation
As specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in published literature, the following tables present hypothetical data based on typical results observed for anti-inflammatory compounds in the described assays. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 4.1 |
| 1 | 85.3 ± 4.8 | 98.7 ± 3.5 |
| 5 | 62.1 ± 3.9 | 97.2 ± 4.0 |
| 10 | 45.8 ± 3.1 | 95.9 ± 3.8 |
| 25 | 28.4 ± 2.5 | 94.5 ± 4.2 |
| 50 | 15.7 ± 1.9 | 92.1 ± 3.7 |
| IC₅₀ (µM) | ~8.5 | >50 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.4 ± 3.1 |
| This compound | 25 | 48.7 ± 4.5 |
| This compound | 50 | 65.2 ± 5.3 |
| Indomethacin (Positive Control) | 10 | 72.5 ± 6.1 |
Experimental Protocols
In Vitro Anti-inflammatory Activity
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant to measure NO production.
-
To 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A sodium nitrite (B80452) standard curve should be used to quantify nitrite concentration.
-
To assess cell viability, perform an MTT assay on the remaining cells in the plate. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Workflow for in vitro nitric oxide production assay.
2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.
-
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels. β-actin is used as a loading control.
-
Hypothesized signaling pathways modulated by this compound.
In Vivo Anti-inflammatory Activity
3. Carrageenan-Induced Paw Edema in Mice
This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of this compound.
-
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
-
Protocol:
-
Acclimatize mice for at least one week.
-
Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).
-
Administer this compound or the vehicle orally 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Workflow for in vivo carrageenan-induced paw edema model.
Conclusion
These protocols provide a framework for researchers to investigate the anti-inflammatory properties of this compound. It is recommended to perform preliminary dose-response and time-course experiments to optimize the assays for specific laboratory conditions. The exploration of the anti-inflammatory potential of this compound and other phenolic amides from Lycium barbarum may lead to the development of novel therapeutic agents for inflammatory diseases.
Troubleshooting & Optimization
Technical Support Center: Optimizing Lyciumamide B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Lyciumamide B from its natural source, Lycium chinense.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the initial extraction of this compound?
A1: A polar solvent system is generally recommended for the extraction of phenolic amides like this compound. Based on protocols for similar compounds from Lycium species, a mixture of methanol (B129727) and water is effective. For instance, a 50% methanol in water solution containing a small amount of acid, such as 0.5% acetic acid, can facilitate the release of these compounds and prevent their degradation.[1] The acidic condition helps in breaking down cell walls and increasing the solubility of the target compounds.
Q2: How does temperature influence the extraction yield of this compound?
A2: Temperature is a critical factor in the extraction process. Generally, increasing the extraction temperature can enhance the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can lead to a higher yield.[2][3][4][5][6][7] However, excessively high temperatures (e.g., above 60°C) should be avoided as they can lead to the degradation of thermolabile compounds like phenolic amides.[1] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation.
Q3: What is the effect of pH on the stability and extraction of this compound?
A3: The pH of the extraction medium can significantly impact both the stability and the yield of this compound. Phenolic amides are generally more stable in acidic conditions.[8][9] An acidic environment (pH 2.5-3.5) can suppress the ionization of phenolic hydroxyl groups, which can improve their stability and extraction efficiency.[10] Alkaline conditions, on the other hand, can lead to the degradation of these compounds.[8] Therefore, maintaining a slightly acidic pH during extraction is recommended.
Q4: What are the most common methods for the purification of this compound from the crude extract?
A4: Following the initial extraction, the crude extract contains a complex mixture of compounds. Purification of this compound is typically achieved through a series of chromatographic techniques. A common workflow involves initial partitioning with a nonpolar solvent (e.g., n-hexane) to remove lipids, followed by column chromatography using stationary phases like silica (B1680970) gel or C18 reversed-phase columns.[1][11] High-performance liquid chromatography (HPLC) is often used for the final purification to obtain a high-purity compound.[10][12]
Q5: How can I quantify the yield of this compound in my extract?
A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of this compound.[1][13] A validated HPLC method using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with an acid additive (e.g., 0.1% trifluoroacetic acid) can provide good separation and quantification.[1] The concentration is determined by comparing the peak area of the sample to a calibration curve generated from a pure standard of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient Cell Lysis: The solvent is not effectively penetrating the plant material to release the target compounds. | Material Preparation: Ensure the plant material (Lycium chinense root bark or fruits) is dried and finely powdered (e.g., passed through a 200-mesh sieve) to increase the surface area for extraction.[1] Extraction Technique: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and solvent penetration.[11] |
| Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound. | Solvent Optimization: Experiment with different ratios of methanol or ethanol (B145695) in water. A higher proportion of water can increase the polarity, which may be beneficial for extracting polar phenolic amides. | |
| Insufficient Extraction Time or Temperature: The extraction may not be proceeding to completion. | Parameter Optimization: Systematically vary the extraction time and temperature. Monitor the yield to find the optimal conditions that maximize extraction without causing degradation.[3][5] | |
| Poor Separation During Liquid-Liquid Partitioning | Emulsion Formation: The interface between the aqueous and organic layers is not distinct, trapping the analyte. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[14] Alternatively, centrifuge the mixture to facilitate phase separation. Gentle swirling instead of vigorous shaking during mixing can also prevent emulsion formation.[14] |
| Incorrect Solvent Choice: The polarity difference between the two phases is not sufficient for effective partitioning. | Solvent Selection: Ensure a significant polarity difference between the two solvents. For removing nonpolar impurities, a nonpolar solvent like n-hexane is typically used against a polar aqueous/methanolic phase containing this compound.[1] | |
| Low Purity After Column Chromatography | Co-elution of Impurities: Other compounds in the crude extract have similar polarities to this compound and elute at the same time. | Optimize Chromatographic Conditions: - Mobile Phase Gradient: Adjust the gradient of the mobile phase to improve the separation resolution.[1] - Stationary Phase: Try a different stationary phase with alternative selectivity, such as a phenyl-hexyl column instead of a standard C18 column.[10] |
| Column Overloading: Too much crude extract is loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. It is better to perform multiple smaller-scale purifications than one overloaded run. | |
| Degradation of this compound | Exposure to High Temperatures: As a phenolic amide, this compound can be sensitive to heat. | Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40°C for solvent removal.[11] |
| Unfavorable pH Conditions: Exposure to alkaline or neutral pH can cause hydrolysis or oxidation. | Maintain Acidic pH: Keep the extraction and purification solutions slightly acidic (pH 2.5-3.5) to enhance the stability of this compound.[8][9] |
Quantitative Data Summary
While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables illustrate the expected trends based on the extraction of similar phenolic compounds from plant matrices. These tables are for illustrative purposes to guide optimization experiments.
Table 1: Illustrative Effect of Solvent Composition on Phenolic Amide Yield
| Solvent System (Methanol:Water, v/v) | Acid Additive | Illustrative Yield (%) |
| 50:50 | 0.5% Acetic Acid | 1.2 |
| 70:30 | 0.5% Acetic Acid | 1.0 |
| 90:10 | 0.5% Acetic Acid | 0.8 |
| 50:50 | None | 0.9 |
Note: The yield is presented as a percentage of the dry weight of the plant material. The addition of acid generally improves the yield.
Table 2: Illustrative Effect of Temperature and Time on Phenolic Amide Yield
| Temperature (°C) | Extraction Time (hours) | Illustrative Yield (%) |
| 25 | 2 | 0.8 |
| 40 | 2 | 1.1 |
| 60 | 2 | 1.3 |
| 40 | 1 | 0.9 |
| 40 | 4 | 1.2 |
Note: Yield generally increases with temperature and time, but prolonged exposure to high temperatures can lead to degradation, causing the yield to plateau or decrease.
Experimental Protocols
Protocol 1: Optimized Solid-Liquid Extraction of this compound
This protocol is adapted from methods for extracting phenolic amides from Lycium species.
-
Preparation of Plant Material:
-
Dry the root bark or fruits of Lycium chinense at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder and pass it through a 200-mesh sieve to ensure uniformity.[1]
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Add 200 mL of the extraction solvent (50% methanol in water with 0.5% acetic acid, v/v) to the powder in a flask.[1]
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).[1]
-
After sonication, centrifuge the mixture at 3000 rpm for 10 minutes.[1]
-
Carefully decant the supernatant.
-
Repeat the extraction process on the pellet with another 200 mL of the extraction solvent to maximize the yield.
-
Combine the supernatants from both extractions.
-
-
Solvent Removal:
-
Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a minimal amount of the aqueous phase (e.g., 50% methanol in water).
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane to remove nonpolar impurities like lipids and chlorophylls.
-
Gently shake the mixture in a separatory funnel and allow the layers to separate.
-
Collect the lower aqueous/methanolic layer containing the polar compounds, including this compound. Repeat the partitioning step two more times.
-
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column equilibrated with a nonpolar solvent (e.g., chloroform).
-
Adsorb the dried extract from the partitioning step onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
-
Reversed-Phase HPLC (Final Purification):
-
Combine the fractions containing this compound and concentrate them.
-
Perform final purification using a preparative reversed-phase HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.[1]
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS and NMR).
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximizing the extraction yield of plant gum exudate using response surface methodology and artificial neural networking and pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Influences of Different Extraction Techniques and Their Respective Parameters on the Phytochemical Profile and Biological Activities of Xanthium spinosum L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 9. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A validated ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing degradation of Lyciumamide B during storage and analysis
Welcome to the technical support center for Lyciumamide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and analysis. As specific stability and analytical data for this compound are limited, this guide is based on general principles for phytochemicals, particularly alkaloids and phenolic amides, as well as established pharmaceutical stability testing guidelines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue/Question | Potential Cause | Recommended Solution |
| Loss of Potency or Activity of Stored this compound | Improper Storage Conditions: Exposure to light, elevated temperature, humidity, or oxygen can lead to degradation. Chemical instability in solution. | Solid Form: Store this compound as a solid in a tightly sealed, amber glass vial at -20°C or -80°C, protected from light and moisture. Consider storing under an inert atmosphere (e.g., argon or nitrogen). In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C. Avoid repeated freeze-thaw cycles. |
| Appearance of New Peaks in HPLC/LC-MS Analysis of a Stored Sample | Degradation: The new peaks likely represent degradation products. This can be caused by hydrolysis, oxidation, or photolysis.[1][2] | Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish their chromatographic profiles.[3] This will help in developing a stability-indicating analytical method. pH Control: If degradation is pH-dependent, buffer your analytical samples and mobile phases appropriately. For a related compound, lithospermic acid B, maximum stability was observed at pH 2.0.[1] |
| Poor Reproducibility in Bioassays | Inconsistent Sample Quality: Degradation of this compound during storage or sample preparation can lead to variable concentrations of the active compound. | Standardize Storage and Handling: Follow strict, standardized protocols for storing and handling this compound. Quantify Before Use: Use a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound in your stock solutions immediately before use in bioassays. |
| Precipitation of this compound in Aqueous Buffers | Low Aqueous Solubility: As an alkaloid, this compound may have limited solubility in neutral or alkaline aqueous solutions. | Use of Co-solvents: Dissolve this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it may affect biological activity. pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant (amber) container at -20°C or preferably -80°C. To prevent oxidation and hydrolysis, it is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions fresh before each experiment. If a stock solution must be prepared in advance, dissolve the compound in an anhydrous, HPLC-grade organic solvent such as DMSO or ethanol. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been published, related phenolic amides and alkaloids are susceptible to:
-
Hydrolysis: Cleavage of the amide bonds, particularly under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air, light, and metal ions.[2]
-
Photodegradation: Exposure to UV or visible light can induce degradation.[3]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method:
-
Perform Forced Degradation: Subject this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis) to generate degradation products.[3]
-
Select an Appropriate Column: A C18 reversed-phase column is a common starting point for the analysis of phenolic compounds.
-
Optimize Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve good separation between this compound and its degradants.
-
Validate the Method: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study of this compound (Solid State)
This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).[4][5][6]
1. Objective: To evaluate the stability of solid this compound under various storage conditions.
2. Materials:
- This compound (solid)
- Amber glass vials with screw caps
- Stability chambers with controlled temperature and relative humidity (RH)
- HPLC system with a validated stability-indicating method
3. Procedure:
- Aliquot approximately 5-10 mg of solid this compound into several amber glass vials.
- Tightly cap the vials. For a more robust study, some vials can be purged with nitrogen before sealing.
- Divide the vials into different storage conditions as outlined in the table below.
- At each time point (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), remove one vial from each condition.
- Allow the vial to equilibrate to room temperature.
- Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Analyze the sample using a validated stability-indicating HPLC method to determine the purity and presence of any degradation products.
4. Data Presentation:
Table 1: Illustrative Stability Data for this compound (Solid) under Long-Term Conditions
| Time Point (Months) | Storage Condition | Purity (%) by HPLC | Appearance |
| 0 | - | 99.8 | White to off-white powder |
| 3 | 25°C / 60% RH | 99.5 | No change |
| 6 | 25°C / 60% RH | 99.1 | No change |
| 12 | 25°C / 60% RH | 98.2 | No change |
| 3 | 5°C | 99.8 | No change |
| 6 | 5°C | 99.7 | No change |
| 12 | 5°C | 99.7 | No change |
Table 2: Illustrative Stability Data for this compound (Solid) under Accelerated Conditions
| Time Point (Months) | Storage Condition | Purity (%) by HPLC | Appearance |
| 0 | - | 99.8 | White to off-white powder |
| 3 | 40°C / 75% RH | 97.5 | Slight yellowing |
| 6 | 40°C / 75% RH | 95.3 | Yellowish powder |
Protocol 2: Proposed HPLC Method for the Analysis of this compound
This is a general starting method that will likely require optimization.
1. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 10% B
- 5-25 min: 10% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Scan from 200-400 nm; quantify at a wavelength of maximum absorbance for this compound (to be determined).
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of this compound in methanol (B129727) or DMSO at 1 mg/mL.
- Dilute with the initial mobile phase composition (90% A, 10% B) to a suitable working concentration (e.g., 10-100 µg/mL).
Visualizations
Putative Signaling Pathway for this compound Neuroprotection
Based on the known neuroprotective effects of the structurally similar Lyciumamide A, this compound may exert its effects by modulating N-methyl-D-aspartate receptor (NMDAR) signaling.[7][8] Overactivation of NMDARs leads to excessive calcium (Ca²⁺) influx, increased reactive oxygen species (ROS) production, and activation of downstream stress-activated protein kinases like JNK and p38, ultimately leading to neuronal apoptosis. This compound may inhibit this cascade.
Caption: Putative neuroprotective signaling pathway of this compound.
Experimental Workflow for Stability Analysis
The following diagram outlines the logical flow for assessing the stability of this compound.
Caption: Workflow for conducting a stability study on this compound.
References
- 1. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. netpharmalab.es [netpharmalab.es]
- 7. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Lyciumamide B by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyciumamide B and encountering challenges with adduct formation in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
A1: this compound is a naturally occurring phenolic amide phytochemical first isolated from the goji berry plant (Lycium barbarum)[1]. Its molecular formula is C₃₆H₃₆N₂O₈, giving it a monoisotopic mass of approximately 624.25 g/mol [1][2]. The presence of multiple oxygen and nitrogen atoms in its structure makes it susceptible to forming adducts during mass spectrometry analysis[3][4].
Q2: What are adducts in mass spectrometry and why are they a problem for this compound analysis?
A2: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule (this compound) associates with other ions present in the sample or mobile phase[4][5]. Common adducts include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺)[6][7]. Adduct formation can be problematic as it splits the analyte signal across multiple species, which can reduce the intensity of the desired protonated molecule ([M+H]⁺), complicate data interpretation, and compromise the accuracy and reproducibility of quantitative analyses[6][8].
Q3: What are the most common adducts observed for this compound?
A3: Given its structure containing multiple polar functional groups, this compound is prone to forming adducts with alkali metals. The most commonly observed adducts in positive ion mode ESI-MS are the sodium adduct ([M+Na]⁺) at m/z ~647.24 and the potassium adduct ([M+K]⁺) at m/z ~663.21[6][9]. The expected protonated molecule ([M+H]⁺) would be at m/z ~625.26.
Q4: Where do the sodium and potassium ions that form adducts come from?
A4: Contamination from sodium and potassium is ubiquitous and can originate from various sources, including:
-
Glassware: Metal ions can leach from borosilicate glass[6][9].
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of metal salts[9].
-
Sample Matrix: Biological samples often have high endogenous salt concentrations[6][9].
-
Laboratory Environment: Dust and handling can introduce salt contamination. Using gloves and maintaining a clean workspace is crucial[6].
Troubleshooting Adduct Formation
This guide provides a systematic approach to identifying and mitigating adduct formation during the analysis of this compound.
Problem: The mass spectrum of this compound shows a weak or absent protonated molecule ([M+H]⁺) and dominant peaks at m/z ~647 and ~663.
This indicates a high prevalence of sodium and potassium adducts. Follow the workflow below to troubleshoot this issue.
Caption: A troubleshooting workflow for addressing adduct formation.
Quantitative Data Summary
The formation of adducts is highly dependent on the composition of the mobile phase. The table below summarizes the expected relative abundance of this compound ions under different mobile phase conditions.
| Mobile Phase Additive | [M+H]⁺ Relative Abundance (%) | [M+Na]⁺ Relative Abundance (%) | [M+K]⁺ Relative Abundance (%) | Primary Benefit |
| None (e.g., Water/Acetonitrile) | 20 | 100 | 45 | Baseline |
| 0.1% Formic Acid | 100 | 15 | 5 | Promotes protonation[6] |
| 0.1% Formic Acid + 2mM Ammonium Acetate | 95 | 5 | <2 | Suppresses metal adducts[10] |
| 0.1% Acetic Acid + 0.1mM Sodium Acetate | <5 | 100 | <2 | Drives formation of a single adduct for consistent quantitation[8] |
Note: These values are representative and may vary based on specific instrument conditions and the cleanliness of the system.
Experimental Protocols
Protocol 1: Minimizing Metal Adducts by Mobile Phase Acidification
This protocol aims to enhance the protonated this compound signal ([M+H]⁺) by lowering the pH of the mobile phase.
-
Reagent Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve this compound standard or extract in a solution mimicking the initial chromatographic conditions (e.g., 95:5 Mobile Phase A:B).
-
Use polypropylene (B1209903) or other suitable plastic vials instead of glass to avoid metal ion leaching[9].
-
-
LC-MS Analysis:
-
Equilibrate the LC system thoroughly with the prepared mobile phases.
-
Inject the sample and acquire data in positive ion ESI mode.
-
Monitor for the m/z of the protonated molecule (~625.26) and the sodium adduct (~647.24).
-
-
Evaluation:
-
Compare the intensity of the [M+H]⁺ peak to the [M+Na]⁺ peak. A significant increase in the [M+H]⁺/[M+Na]⁺ ratio indicates successful adduct suppression.
-
Protocol 2: Controlled Adduct Formation for Quantitative Analysis
This protocol is for situations where protonation is inefficient and aims to convert all this compound into a single, stable adduct for reliable quantitation[8].
-
Reagent Preparation:
-
Prepare Mobile Phase A: 1 mM acetic acid and 0.1 mM sodium acetate in HPLC-grade water.
-
Prepare Mobile Phase B: 1 mM acetic acid and 0.1 mM sodium acetate in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve this compound standard or extract in a solution matching the initial mobile phase composition.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the sodium-containing mobile phases.
-
Inject the sample and acquire data in positive ion ESI mode. The instrument should be tuned to monitor the [M+Na]⁺ ion.
-
-
Evaluation:
-
The mass spectrum should show a dominant peak for the [M+Na]⁺ ion with minimal signal for [M+H]⁺ and other adducts. This single ionic species can then be used for building a reliable calibration curve.
-
Visualizations
Chemical Relationship of this compound and its Common Adducts
The following diagram illustrates the formation of the most common adducts of this compound from the neutral molecule.
Caption: Formation of common this compound adducts.
References
- 1. This compound | 1647111-41-8 | XQC11141 | Biosynth [biosynth.com]
- 2. Lyciumamide A | C36H36N2O8 | CID 146858499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. chromacademy.com [chromacademy.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. support.waters.com [support.waters.com]
- 8. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chromatographic Resolution of Lyciumamide B and its Isomers
Welcome to the technical support center for advanced chromatographic separations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of Lyciumamide B and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a separation method for this compound and its isomers?
A1: Begin with a systematic screening of stationary phases, mobile phase modifiers, and gradient conditions. A recommended starting point is a reversed-phase C18 column with a shallow gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[1] A shallow gradient is crucial as it allows for more interaction time between the isomers and the stationary phase, potentially enhancing resolution.[1][2]
Q2: How does the choice of stationary phase impact the separation of this compound isomers?
A2: The stationary phase chemistry is a critical factor. While C18 columns are a good starting point, exploring alternative chemistries can provide different selectivities. For cyclic peptides like this compound, phenyl-phases or columns with polar-embedded or polar-endcapped functionalities may offer unique interactions that improve separation.[3] For particularly challenging separations of stereoisomers, a chiral stationary phase (CSP) may be necessary.[1]
Q3: What is the role of the mobile phase additive, and how does it affect resolution?
A3: Mobile phase additives, or ion-pairing agents, like trifluoroacetic acid (TFA) and formic acid (FA), are essential for good peak shape and resolution in peptide separations.[1][3] They work by minimizing undesirable interactions between the peptide's charged residues and the silica (B1680970) backbone of the stationary phase. The concentration and type of additive can significantly influence selectivity. For instance, screening different concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%) or switching to a different additive like formic acid can alter the retention behavior of isomers and improve their separation.[1]
Q4: Can adjusting the mobile phase pH improve the separation of this compound isomers?
A4: Yes, modulating the mobile phase pH can dramatically impact the separation of peptide isomers, especially for cyclic peptides. The ionization state of acidic and basic residues in the peptide is pH-dependent, and altering the pH can change the overall charge and conformation of the isomers, leading to differences in their interaction with the stationary phase. Exploring a range of pH values, for example, by using different buffer systems, is a powerful tool for optimizing selectivity.[3][4]
Q5: How does temperature influence the chromatographic resolution of peptide isomers?
A5: Column temperature affects both retention and selectivity.[1] Increasing the temperature generally decreases retention times and can lead to sharper peaks due to improved mass transfer and reduced mobile phase viscosity.[1] However, the effect on the resolution of isomers is compound-specific and should be determined empirically by screening a range of temperatures (e.g., 30°C to 65°C).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound and its isomers.
Problem: Poor Resolution Between Isomeric Peaks
| Potential Cause | Suggested Solution(s) |
| Inappropriate Stationary Phase | Screen different column chemistries. Consider a C18 with a different bonding density, a phenyl-based column for aromatic interactions, or a polar-embedded phase for alternative selectivity. For enantiomers or diastereomers, a chiral stationary phase may be required.[1][3] |
| Suboptimal Mobile Phase Composition | Optimize the organic solvent gradient. A shallower gradient increases the separation window and can improve resolution.[1][2] Also, experiment with different organic modifiers if acetonitrile does not provide adequate separation. |
| Incorrect Mobile Phase Additive Concentration or Type | Vary the concentration of the ion-pairing agent (e.g., 0.05% to 0.2% TFA).[1] Test alternative additives such as formic acid, or consider adjusting the mobile phase pH with a suitable buffer to alter the ionization and conformation of the isomers.[4] |
| Non-Optimal Column Temperature | Perform a temperature study by analyzing the sample at various temperatures (e.g., in 5-10°C increments from 30°C to 65°C) to find the optimal balance between peak shape and selectivity.[1] |
Problem: Peak Tailing or Asymmetry
| Potential Cause | Suggested Solution(s) |
| Secondary Interactions with Stationary Phase | Ensure the concentration of the ion-pairing agent is sufficient to mask active silanol (B1196071) groups on the silica support.[1] Increasing the TFA concentration or using a column with a highly end-capped stationary phase can mitigate this. |
| Column Overload | Reduce the sample concentration or injection volume. Peak tailing can be a sign that the column's loading capacity has been exceeded. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.[1] |
Problem: Inconsistent Retention Times
| Potential Cause | Suggested Solution(s) |
| Fluctuations in Column Temperature | Use a reliable column oven to maintain a consistent temperature. Even minor temperature changes can lead to shifts in retention times.[1] |
| Inaccurate Mobile Phase Preparation | Ensure accurate and consistent preparation of mobile phases, including the concentration of the additive. Use high-purity solvents and reagents. |
| Pump Performance Issues | If using a gradient, ensure the pump is proportioning the solvents accurately. A diagnostic test can be to use a pre-mixed mobile phase for an isocratic run to check for pump-related variability. |
Experimental Protocols & Data
Protocol 1: Systematic Screening of Mobile Phase Additives
This protocol outlines a systematic approach to screen different mobile phase additives to optimize the separation of cyclic peptide isomers.
References
Technical Support Center: Total Synthesis of Lyciumamide B
Welcome to the technical support center for the total synthesis of Lyciumamide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound, a macrocyclic phenolic amide, presents several key challenges primarily centered around four areas: the stereocontrolled synthesis of its unique non-proteinogenic building blocks, the development of an effective protecting group strategy, the crucial macrocyclization step to form the large ring structure, and ensuring stereochemical integrity throughout the synthesis.
Q2: What is the general synthetic strategy for a molecule like this compound?
A convergent synthetic approach is generally favored for complex macrocycles like this compound. This involves the independent synthesis of key fragments of the molecule, which are then coupled together to form a linear precursor. This linear molecule is subsequently cyclized in a macrocyclization step to yield the final natural product. This strategy allows for better optimization of individual reaction steps and generally leads to higher overall yields.
Q3: Are there any commercially available starting materials that can simplify the synthesis?
While some of the basic phenolic starting materials may be commercially available, the specific substituted amino acid-like fragments of this compound are not. These unique building blocks must be synthesized through multi-step sequences, which is a significant undertaking in the overall synthetic campaign.[1][2]
Troubleshooting Guides
Challenges in the Synthesis of Precursor Fragments
The synthesis of the linear precursor to this compound requires the construction of unique, non-proteinogenic amino acid-like fragments and their subsequent coupling.
Problem: Low yield or poor stereoselectivity in the synthesis of β-hydroxy amino acid-like fragments.
The stereocontrolled synthesis of β-hydroxy-α-amino acids is a known challenge.[1][2][3][4]
-
Possible Cause 1: Inadequate stereocontrol in aldol-type reactions.
-
Solution: Employing chiral auxiliaries or substrate-controlled diastereoselective reactions can significantly improve stereochemical outcomes. For aldol (B89426) additions, using pseudoephenamine glycinamide (B1583983) can afford high diastereoselectivity.[1]
-
-
Possible Cause 2: Difficulty in achieving the desired syn or anti diastereomer.
-
Solution: The choice of reagents and reaction conditions is critical. For instance, chelation-controlled reductions of β-keto esters can favor the syn isomer, while non-chelating conditions may favor the anti product. A sequence of Grignard addition followed by oxidation and a subsequent stereoselective reduction can provide access to both diastereomers.[3]
-
Experimental Protocol: Stereoselective Synthesis of a syn-β-Hydroxy-α-Amino Acid Derivative
This protocol describes a general method for the diastereoselective aldol addition of a glycine (B1666218) enolate equivalent to an aldehyde, a key step in forming β-hydroxy-α-amino acid precursors.[1]
-
Enolate Formation: To a solution of (R,R)-pseudoephenamine glycinamide in THF at -78 °C, add lithium hexamethyldisilazide (LiHMDS) and lithium chloride. Stir the mixture for 1 hour.
-
Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and stir for 4-6 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired syn-aldol adduct.
| Parameter | Typical Value |
| Diastereomeric Ratio | >95:5 (syn:anti) |
| Yield | 70-90% |
Protecting Group Strategy
A robust protecting group strategy is essential for a multi-step synthesis of a complex molecule with multiple reactive functional groups like this compound.[3]
Problem: Incompatibility of protecting groups leading to premature deprotection or side reactions.
-
Possible Cause 1: Lack of orthogonality between protecting groups.
-
Solution: Employ an orthogonal protecting group strategy where each protecting group can be removed under specific conditions without affecting the others. For example, using a combination of Boc (acid-labile), Fmoc (base-labile), and benzyl (B1604629) (hydrogenolysis-labile) protecting groups for amines, and silyl (B83357) ethers for hydroxyl groups.
-
-
Possible Cause 2: Protecting group instability under reaction conditions.
-
Solution: Carefully select protecting groups that are stable to the reaction conditions of subsequent steps. For instance, if a reaction requires acidic conditions, avoid using acid-labile protecting groups like Boc or acetals.
-
Logical Relationship of an Orthogonal Protecting Group Strategy
Caption: Orthogonal protecting group strategy for selective functional group manipulation.
Macrocyclization
The formation of the macrocyclic ring is often the most critical and lowest-yielding step in the synthesis of cyclic peptides and related natural products.[5][6][7][8]
Problem: Low yield of the desired macrocycle and formation of oligomeric byproducts.
-
Possible Cause 1: High concentration favoring intermolecular reactions.
-
Solution: Perform the macrocyclization under high-dilution conditions (typically 0.1-1 mM).[9] This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump.
-
-
Possible Cause 2: Unfavorable conformation of the linear precursor for cyclization.
-
Solution: The conformation of the linear peptide is crucial for successful macrocyclization.[6][7] Introducing "turn-inducing" elements, such as a proline or a D-amino acid residue (if applicable to the target molecule's structure), near the cyclization site can pre-organize the backbone into a conformation that is more amenable to cyclization.[7][9]
-
-
Possible Cause 3: Inefficient coupling reagent for macrolactamization.
-
Solution: Screen a variety of modern peptide coupling reagents. Reagents like HATU, HBTU, and PyBOP are often effective for challenging macrocyclizations.[9] The choice of solvent can also significantly impact the reaction efficiency.
-
Quantitative Data on Macrocyclization Conditions
| Coupling Reagent | Solvent | Concentration (mM) | Temperature (°C) | Typical Yield (%) |
| HATU/DIPEA | DMF | 0.5 | 25 | 40-60 |
| PyBOP/DIPEA | CH₂Cl₂/DMF | 1 | 0-25 | 30-50 |
| EDC/HOAt | DMF | 0.5 | 25 | 25-45 |
Note: These are representative yields and will vary depending on the specific substrate.
Workflow for Optimizing Macrocyclization
Caption: A systematic workflow for the optimization of peptide macrocyclization.
This technical support guide provides a starting point for addressing the key challenges in the total synthesis of this compound. For more specific issues, consulting the primary literature on the synthesis of related natural products is highly recommended.
References
- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Contemporary strategies for peptide macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Minimizing matrix effects in LC-MS/MS quantification of Lyciumamide B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS quantification of Lyciumamide B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a cyclic peptide identified in Lycium barbarum (goji berry) plants.[1][2] Like many cyclic peptides, its quantification in biological matrices such as plasma or serum can be challenging due to its physicochemical properties and the complexity of the biological sample.[3][4] The primary challenge is overcoming matrix effects, which can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the quantification.[5][6]
Q2: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[6] These interfering components, which can include phospholipids (B1166683), salts, and metabolites, can suppress or enhance the analyte's signal, leading to inaccurate quantification.[5]
Q3: How can I assess the presence of matrix effects in my this compound assay?
Two common methods to assess matrix effects are:
-
Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix. The matrix effect can be quantified by calculating the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What is a suitable internal standard (IS) for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to co-elute and experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar cyclic peptide that does not occur in the study samples can be used as an analog internal standard, but this approach may not fully compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Sample solvent mismatch with the mobile phase. | - Adjust the mobile phase pH with a volatile additive like formic acid or ammonium (B1175870) hydroxide (B78521) to ensure consistent ionization of this compound. - Reduce the injection volume or sample concentration. - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Inconsistent Retention Time | - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation. | - Ensure sufficient equilibration time between injections. - Prepare fresh mobile phases daily and use a high-quality solvent delivery system. - Use a guard column and replace the analytical column if performance deteriorates. |
| High Signal Variability (Poor Precision) | - Significant matrix effects. - Inefficient sample cleanup. - Instability of this compound in the matrix or final extract. | - Implement a more rigorous sample preparation method (e.g., SPE instead of protein precipitation). - Use a stable isotope-labeled internal standard. - Investigate the stability of this compound under different storage and processing conditions. |
| Low Signal Intensity (Ion Suppression) | - Co-elution with phospholipids or other matrix components. - Suboptimal ionization source parameters. | - Optimize chromatographic separation to resolve this compound from interfering peaks. - Employ a phospholipid removal sample preparation technique. - Tune the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) specifically for this compound. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for extracting this compound from plasma, aiming to minimize matrix components.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of 20% methanol in water.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
These are suggested starting parameters and should be optimized for your specific instrumentation and this compound standard.
Liquid Chromatography:
-
Column: A C18 column with a particle size of less than 2 µm is recommended for high-resolution separation (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ should be selected, and at least two product ions should be monitored for quantification and confirmation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Precision (%RSD, n=6) |
| Protein Precipitation (Acetonitrile) | 45 ± 8 | 92 ± 5 | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78 ± 6 | 65 ± 9 | 8.2 |
| Solid-Phase Extraction (Mixed-Mode) | 95 ± 4 | 88 ± 6 | 4.5 |
Data is hypothetical and for illustrative purposes.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10 |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -2.5% to 4.8% | ± 15% (± 20% at LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | 3.1% to 9.7% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | 0.95 - 1.08 | 0.85 - 1.15 |
| Recovery | 85% - 93% | Consistent and reproducible |
Data is hypothetical and for illustrative purposes. LQC/MQC/HQC = Low/Mid/High Quality Control.
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound.
Caption: Troubleshooting logic for this compound quantification issues.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Sensitive Solution for the Quantification of Cyclic Peptides | Technology Networks [technologynetworks.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability testing of Lyciumamide B under different pH and temperature conditions
Disclaimer
Please note that there is currently no publicly available data specifically on the stability testing of Lyciumamide B under different pH and temperature conditions. The following technical support center content, including experimental protocols, data, and troubleshooting guides, is a hypothetical model created based on established methodologies for the stability testing of similar chemical compounds. This information is intended to serve as a practical guide and template for researchers designing their own stability studies for this compound.
Technical Support Center: Stability of this compound
This technical support center provides guidance for researchers and drug development professionals on conducting stability studies of this compound under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting stability testing on this compound?
A1: Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature and pH.[1][2] This data is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[2] These studies are a mandatory component of regulatory submissions for new drug substances.[2][3]
Q2: What analytical method is most suitable for assessing the stability of this compound?
A2: A stability-indicating analytical method (SIAM) is required, which can accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products, impurities, or excipients.[3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a widely used and effective technique for this purpose due to its high sensitivity and versatility.[1][4]
Q3: What are "forced degradation" studies and why are they necessary?
A3: Forced degradation, or stress testing, involves exposing this compound to conditions more severe than accelerated stability testing, such as high temperatures and a wide range of pH values.[2][5] These studies help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[6][7] The goal is typically to achieve 5-20% degradation of the active substance.[5][8]
Q4: How should I select the pH and temperature conditions for my study?
A4: The choice of conditions should be based on the intended storage and use of this compound. For pH, it is recommended to test across a wide range, including acidic, neutral, and basic conditions (e.g., pH 2, 7, 9). Temperature studies should include refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C, 60°C).[6]
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and this compound Samples
-
Buffer Preparation : Prepare a series of buffers covering a pH range of 2 to 12 (e.g., HCl for pH 2, phosphate (B84403) buffers for pH 4, 7, and 9, and NaOH for pH 12).
-
Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Samples : Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.
Protocol 2: Forced Degradation Study
-
Hydrolytic Degradation :
-
Pipette the working samples into separate, sealed vials for each pH condition.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analytical Method :
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at an appropriate wavelength or MS.
-
Quantify the remaining percentage of this compound and identify any degradation products.
-
Data Presentation
Table 1: Hypothetical Percentage of this compound Remaining at 40°C over 72 hours
| pH | 0 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| 2.0 | 100% | 98.2% | 96.5% | 93.1% | 90.4% |
| 4.0 | 100% | 99.1% | 98.3% | 96.8% | 95.2% |
| 7.0 | 100% | 99.5% | 99.1% | 98.2% | 97.5% |
| 9.0 | 100% | 97.8% | 95.4% | 90.7% | 86.1% |
| 12.0 | 100% | 85.3% | 72.1% | 51.6% | 35.8% |
Table 2: Hypothetical Percentage of this compound Remaining after 24 hours at Different Temperatures
| pH | 4°C | 25°C | 40°C | 60°C |
| 2.0 | 99.8% | 98.9% | 96.5% | 89.3% |
| 4.0 | 99.9% | 99.5% | 98.3% | 94.1% |
| 7.0 | 100% | 99.8% | 99.1% | 96.2% |
| 9.0 | 99.6% | 98.1% | 95.4% | 85.7% |
| 12.0 | 95.2% | 88.5% | 72.1% | 40.3% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH or gradient. Column degradation. | Optimize the mobile phase composition and gradient. Ensure the mobile phase pH is compatible with the column. Use a new column if necessary. |
| Mass balance is less than 95%. | Some degradation products may not be UV active or are volatile. Degradants may be co-eluting with the parent peak. | Use a mass spectrometer for detection to identify non-UV active compounds. Adjust chromatographic conditions to resolve co-eluting peaks. |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The molecule is highly stable. | Increase the temperature, incubation time, or concentration of acid/base.[8] |
| Rapid degradation (over 20%) in initial time points. | The stress conditions are too harsh. | Reduce the temperature, incubation time, or concentration of acid/base to achieve a target degradation of 5-20%.[8] |
| Inconsistent or irreproducible results. | Improper sample preparation or handling. Fluctuation in instrument performance. | Ensure accurate and consistent pipetting and dilutions. Perform system suitability tests before each analytical run. |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing the degradation of this compound.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. scispace.com [scispace.com]
- 3. ijsdr.org [ijsdr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. sgs.com [sgs.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Lyciumamide B and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of Lyciumamide B, a phenolic amide isolated from the fruit of Lycium barbarum (goji berry), and L-ascorbic acid (Vitamin C), a well-established antioxidant standard. While direct quantitative comparisons are limited by the availability of public data for this compound, this document synthesizes existing research to offer a qualitative comparison, reference data for ascorbic acid, and detailed experimental protocols for assessing antioxidant activity.
Qualitative Performance Comparison
This compound has been identified as a component of Lycium barbarum extracts, which are known for their antioxidant properties. A key study by Gao et al. (2015) reported that this compound, along with other isolated phenolic amides, exhibited strong antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[1] However, the specific quantitative data (e.g., IC50 value) from this study is not publicly available, precluding a direct numerical comparison with ascorbic acid.
Ascorbic acid is a potent, water-soluble antioxidant that serves as a benchmark in many antioxidant capacity assays due to its well-characterized and rapid reaction with free radicals.[2][3] Its antioxidant activity is attributed to its ability to donate electrons, thereby neutralizing reactive oxygen species.[3]
In the absence of direct comparative data, it can be inferred that this compound contributes to the overall antioxidant profile of Lycium barbarum extracts. Phenolic amides, as a class of compounds, are recognized for their antioxidant potential.[4][5][6]
Quantitative Data Summary
As specific quantitative antioxidant data for this compound is not available in the reviewed literature, this table provides typical reference values for the positive control, ascorbic acid , determined by the DPPH radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is a common measure of antioxidant efficacy. Lower IC50 values indicate higher antioxidant activity.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid | DPPH Radical Scavenging | ~5.362 - 66.12 | [7][8][9] |
| Ascorbic Acid | DPPH Radical Scavenging | 24.34 ± 0.09 | [10] |
| Ascorbic Acid | DPPH Radical Scavenging | ~5.6 (converted from mg/ml) | [7] |
Note: IC50 values for ascorbic acid can vary between studies depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating the antioxidant activity of chemical compounds.[11][12][13] This protocol is representative of the methodology used to assess the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
1. Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The reduction in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the antioxidant activity of the sample.[14]
2. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
3. Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[11] The working solution's absorbance at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.02) by dilution with methanol.[13]
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in methanol.
-
Assay:
-
To a 96-well plate, add a specific volume of the sample or standard solutions (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to each well.[11]
-
For the blank control, add the solvent (methanol) instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[11][14]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[13][15]
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Visualizations
Below is a diagram illustrating the general workflow of the DPPH antioxidant assay.
Caption: Workflow of the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Polyphenols in Lycium barbarum Fruits Using UPLC-IM-QTOF-MS [mdpi.com]
- 5. Structurally Diverse Phenolic Amides from the Fruits of Lycium barbarum with Potent α-Glucosidase, Dipeptidyl Peptidase-4 Inhibitory, and PPAR-γ Agonistic Activities. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dpph assay ic50: Topics by Science.gov [science.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. marinebiology.pt [marinebiology.pt]
- 15. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
A Validated HPLC Method for the Quantification of Lyciumamide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel therapeutic candidates is a cornerstone of drug development. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method using an internal standard for the determination of Lyciumamide B, a cyclic peptide with potential therapeutic properties, against a non-validated approach. The inclusion of an internal standard and adherence to rigorous validation protocols, as outlined by the International Council for Harmonisation (ICH), ensures the reliability, accuracy, and precision of the analytical data.
The Importance of a Validated Method with an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a constant amount to all samples, standards, and blanks. Its primary role is to correct for variations in sample preparation and instrument response, thereby significantly improving the precision and accuracy of the quantification.[1][2] A non-validated method, or one without an internal standard, is susceptible to errors arising from injection volume variability, sample loss during extraction, and fluctuations in detector response.
This guide details a proposed HPLC method for this compound, offering a robust protocol for researchers. While specific experimental data for this compound is not publicly available, the presented data is representative of typical validation results for similar cyclic peptides, providing a reliable framework for method development and validation.
Comparative Performance of Analytical Methods
The following tables summarize the hypothetical performance data of a validated HPLC method with an internal standard versus a non-validated method for the quantification of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | Validated Method with Internal Standard | Non-Validated Method | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.98 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% | 80 - 120% |
| Precision (RSD%) | |||
| - Intraday | < 1.0% | < 5.0% | ≤ 2.0% |
| - Interday | < 2.0% | < 10.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL | - |
| Robustness | Passed | Not Assessed | No significant change in results |
Table 2: System Suitability Test (SST) Results
| Parameter | Validated Method with Internal Standard | Non-Validated Method | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.8 | T ≤ 2 |
| Theoretical Plates (N) | > 5000 | > 2000 | N > 2000 |
| Resolution (Rs) | > 2.0 | 1.2 | Rs > 1.5 |
| Repeatability of Injections (RSD%) | < 0.5% | < 3.0% | ≤ 1.0% |
Detailed Experimental Protocol: Validation of an HPLC Method for this compound
This protocol outlines the steps for validating an HPLC method for the quantification of this compound using an internal standard.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar cyclic peptide, e.g., a synthetic analogue.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (B129727) (HPLC grade)
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 214 nm
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
Validation Parameters
-
Specificity: Analyze blank samples (matrix without analyte or IS), a sample spiked with this compound, and a sample spiked with the IS to demonstrate the absence of interfering peaks at the retention times of the analyte and IS.
-
Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The linearity should be evaluated by the correlation coefficient (r²) of the linear regression.[3][4]
-
Accuracy: Perform recovery studies by spiking known amounts of this compound into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intraday Precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Interday Precision): Repeat the analysis on two different days with different analysts and/or equipment. The relative standard deviation (RSD) of the results is calculated.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability.[3]
-
Stability: Evaluate the stability of this compound in solution under different storage conditions (e.g., room temperature, refrigerated, frozen) over a specified period.[6][7]
Visualizing the Workflow and Potential Mechanism
To further clarify the processes, the following diagrams illustrate the experimental workflow for HPLC method validation and a hypothetical signaling pathway for this compound.
Caption: Workflow for HPLC Method Validation.
Caption: Hypothetical Signaling Pathway of this compound.
Conclusion
The validation of an analytical method is a critical requirement for ensuring the quality and reliability of data in pharmaceutical development. An HPLC method for this compound, validated according to ICH guidelines and employing an internal standard, provides a robust, accurate, and precise tool for its quantification. In contrast, a non-validated method presents significant risks of generating unreliable data, which can negatively impact decision-making in research and development. The protocols and data presented in this guide offer a comprehensive framework for establishing a validated HPLC method for this compound and other novel cyclic peptides.
References
- 1. Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis [abq.org.br]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC and HPLC for the Analysis of Lyciumamide B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture.[1] The choice between them often depends on the specific analytical needs, including desired speed, sensitivity, and available resources.[2] UPLC, a more recent advancement, utilizes smaller particle sizes in its stationary phase and operates at higher pressures than traditional HPLC.[3][4] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a compelling option for high-throughput screening and trace analysis.[5] However, HPLC remains a robust and versatile workhorse in many laboratories due to its lower cost and established methods.[2]
Principles of Separation
The fundamental principle for both HPLC and UPLC is the same: the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] The separation is driven by the polarity and chemical properties of the analyte, the stationary phase, and the mobile phase.[1]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable analytical results. The following are proposed starting methods for the analysis of Lyciumamide B on both UPLC and HPLC systems, based on methods developed for the closely related compound, kukoamine B.[6][7]
Sample Preparation:
A standardized extraction procedure is critical for accurate quantification. A proposed method involves:
-
Homogenization of the plant material (e.g., Lycium berries or leaves).
-
Extraction with a suitable solvent, such as an acetic acid solution, which has been shown to be effective for related compounds.[6][8]
-
Filtration of the extract to remove particulate matter.
-
Dilution to an appropriate concentration for injection.
Instrumentation and Conditions:
| Parameter | HPLC Method (Adapted from Kukoamine B analysis)[6] | UPLC Method (Adapted from Kukoamine B analysis)[7] |
| Instrument | Agilent 1260 system or equivalent | Waters Acquity UPLC system or equivalent |
| Column | Zorbax C18 SB-AQ (250 mm × 4.6 mm, 5 µm) | Waters Acquity HSS T3 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol with 0.1% Formic acid |
| Gradient | 12–16% B (0–15 min), 16–22% B (15–35 min) | Gradient elution (specifics to be optimized) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min (typical starting point) |
| Column Temp. | 40 °C | 40 °C (typical starting point) |
| Injection Vol. | 10 µL | 2 µL |
| Detector | Diode Array Detector (DAD) | Tandem Mass Spectrometer (MS/MS) |
| Detection λ | 280 nm | MRM mode (specific transitions for this compound) |
Performance Comparison: UPLC vs. HPLC for this compound Analysis
The following table summarizes the expected performance differences between UPLC and HPLC for the analysis of this compound, based on the inherent characteristics of each technique.[1][2][3][4][5]
| Performance Metric | HPLC | UPLC | Advantage |
| Analysis Time | Longer (e.g., > 30 min) | Shorter (e.g., < 10 min) | UPLC |
| Resolution | Good | Excellent | UPLC |
| Peak Capacity | Lower | Higher | UPLC |
| Sensitivity | Good | Excellent | UPLC |
| Solvent Consumption | Higher | Lower | UPLC |
| Operating Pressure | Lower (4000-6000 psi) | Higher (up to 15,000 psi) | - |
| System Cost | Lower | Higher | HPLC |
| Method Robustness | High | Moderate to High | HPLC |
| Method Transfer | Established | May require adjustments from HPLC methods | HPLC |
Visualizing the Workflow and Comparison
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for the cross-validation of UPLC and HPLC methods.
Caption: Key differences between UPLC and HPLC for this compound analysis.
Conclusion
The choice between UPLC and HPLC for the analysis of this compound will be dictated by the specific goals of the research. For high-throughput screening, rapid method development, and applications requiring high sensitivity, UPLC is the superior choice.[2][5] Its ability to provide faster results with better resolution can significantly accelerate research and development timelines.[5] Conversely, for routine quality control applications where cost and robustness are the primary concerns, a well-validated HPLC method remains a highly viable and reliable option.[2] Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the laboratory's needs, resources, and the specific requirements of the analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of kukoamine B in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Lyciumamide B and Other Neuroprotective Agents: A Guide for Researchers
Disclaimer: As of December 2025, publicly available research specifically detailing the neuroprotective efficacy and mechanisms of Lyciumamide B is limited. This guide will therefore focus on the closely related and well-studied compound, Lyciumamide A , as a proxy to provide a comparative analysis against other established neuroprotective agents. The structural similarity between these compounds, both phenolic amides isolated from Lycium barbarum, suggests they may share analogous biological activities. However, researchers should interpret the following data with the understanding that direct experimental evidence for this compound is not yet available.
This guide provides a comparative overview of the neuroprotective efficacy of Lyciumamide A against other prominent neuroprotective agents: Edaravone, NBP (DL-3-n-butylphthalide), and Citicoline. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of Neuroprotective Efficacy
| Agent | Model of Neurotoxicity | Cell Line | Key Efficacy Parameters | Results |
| Lyciumamide A | NMDA-induced excitotoxicity | SH-SY5Y | Cell Viability (MTT assay), LDH Release | - Increased cell viability in a dose-dependent manner. - Significantly reduced LDH release compared to NMDA-treated cells.[1] |
| Oxygen-Glucose Deprivation (OGD) | SH-SY5Y | Cell Viability (MTT assay) | - Showed a protective effect against OGD-induced neuronal damage, increasing cell viability at concentrations of 10, 20, and 40 μM.[2] | |
| Edaravone | Oxidative Stress (H₂O₂) | SH-SY5Y | Cell Viability | - Alleviated H₂O₂-induced neurotoxicity.[3] |
| Kainate-induced excitotoxicity | Rat Hippocampal Neurons | Neuronal Density | - Increased neuronal density and decreased neuronal damage in the CA1 and CA3 subfields of the hippocampus.[4] | |
| NBP (Butylphthalide) | Serum Deprivation | Cortical Neuronal Cultures | Neuronal Apoptosis (TUNEL assay) | - Attenuated serum deprivation-induced neuronal apoptosis.[5] |
| Traumatic Brain Injury (in vivo) | ICR Mice | Neurological Deficits, Brain Water Content, Neuronal Apoptosis | - Significantly ameliorated brain injury, including neurological deficits, brain water content, and cortical neuronal apoptosis.[2] | |
| Citicoline | Ischemic Stroke (in vivo) | Rats | Infarct Volume Reduction | - Meta-analysis of experimental stroke studies showed a 27.8% reduction in infarct volume. |
| Ischemic Stroke (Clinical Trial) | Human | Functional Recovery (modified Rankin Scale) | - Pooled data from four clinical trials showed 25.2% of citicoline-treated patients achieved complete recovery compared to 20.2% in the placebo group. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the neuroprotective agent (e.g., Lyciumamide A) for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., NMDA, H₂O₂, or induce OGD) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control group.
Cytotoxicity Assay (LDH Release Assay)
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt according to a commercial kit's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Calculation: Calculate LDH release as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Reactive Oxygen Species (ROS) Measurement
Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture and Treatment: Plate cells in a black 96-well plate or on coverslips and treat as described in the MTT assay protocol (steps 1-3).
-
Probe Loading: Wash the cells with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Calculation: Quantify the relative ROS levels as a percentage of the control group.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by their interaction with various intracellular signaling pathways.
Lyciumamide A
Lyciumamide A is believed to exert its neuroprotective effects by modulating the NMDA receptor and activating the PKCε/Nrf2/HO-1 pathway.[3][6] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events. Lyciumamide A may act as an antagonist or modulator of the NMDA receptor, thereby reducing excitotoxicity.[1] Furthermore, its activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[2][3]
Putative neuroprotective signaling pathway of Lyciumamide A.
Edaravone
Edaravone is a potent free radical scavenger. Its primary mechanism of action involves the reduction of oxidative stress.[1] It also activates the GDNF/RET neurotrophic signaling pathway and the Nrf2/HO-1 pathway, which contribute to its neuroprotective effects by promoting neuronal survival and reducing inflammation.[3][4]
Neuroprotective signaling pathways of Edaravone.
NBP (Butylphthalide)
NBP exhibits multi-target neuroprotective effects. It has been shown to activate the Nrf2-ARE signaling pathway, leading to the expression of antioxidant enzymes.[2][6] Additionally, it modulates the JNK and BDNF/TrkB signaling pathways, which are involved in apoptosis and neuronal survival, respectively.[5][7]
Multi-target neuroprotective pathways of NBP.
Citicoline
Citicoline's neuroprotective mechanism is multifaceted. It serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, thereby promoting membrane repair and stability. It also enhances the synthesis of acetylcholine (B1216132) and dopamine, crucial neurotransmitters for cognitive function. Furthermore, Citicoline has been shown to reduce glutamate (B1630785) excitotoxicity and oxidative stress.
Neuroprotective mechanisms of Citicoline.
Experimental Workflow
The general workflow for in vitro screening of neuroprotective compounds is depicted below.
General workflow for in vitro neuroprotection assays.
References
- 1. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]
- 3. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia-reperfusion injury via PKCε/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the neuroprotective effects of Lycium barbarum water extract in apoptotic cells and Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Efficacy of Lyciumamide B: A Comparative Guide Based on Related Lycium Compounds
A comprehensive review of the scientific literature reveals a significant gap in our understanding of the specific in vitro and in vivo efficacy of Lyciumamide B. While its presence as a phenolic amide in the fruit of Lycium barbarum (goji berry) is acknowledged, dedicated studies quantifying its biological activities are currently unavailable. This guide, therefore, provides a comparative analysis based on the known efficacy of closely related compounds, primarily Lyciumamide A, and the broader extracts of Lycium barbarum, to offer a predictive insight into the potential therapeutic value of this compound for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Insights from Lyciumamide A and Lycium Extracts
In vitro studies on compounds structurally similar to this compound, and on extracts from Lycium barbarum, suggest potential neuroprotective and anti-inflammatory properties.
A key study on Lyciumamide A demonstrated its neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. Treatment with Lyciumamide A was found to significantly increase cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. These effects are believed to be mediated through the inhibition of NMDAR-mediated calcium influx and the suppression of downstream signaling pathways, including CaMKII, JNK, and p38 MAPK.
Furthermore, aqueous extracts of Lycium fruit have been shown to possess potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These extracts effectively inhibited the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism for this anti-inflammatory action involves the blockade of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.
Quantitative Data Summary: Efficacy of Related Lycium Compounds (In Vitro)
| Compound/Extract | Assay | Cell Line | Key Findings |
| Lyciumamide A | NMDA-induced neurotoxicity | SH-SY5Y | Increased cell viability, reduced LDH release |
| Lycium Fruit Water Extract | LPS-induced inflammation | RAW 264.7 | Inhibition of NO, PGE2, TNF-α, and IL-6 production |
Note: Specific quantitative data (e.g., IC50 values) for this compound are not available in the reviewed literature.
In Vivo Efficacy: Extrapolations from Animal Models
Direct in vivo studies on this compound are absent from the current scientific landscape. However, research on Lycium barbarum extracts provides valuable clues into its potential systemic effects.
In a mouse model of Alzheimer's disease, a water extract of Lycium barbarum demonstrated neuroprotective effects. Oral administration of the extract led to improved cognitive function and a reduction in neuronal apoptosis. These effects are thought to be linked to the modulation of the mitochondrial apoptosis pathway and the cholinergic system. While the specific contribution of this compound to these outcomes is unknown, its presence in the extract suggests a potential role.
Quantitative Data Summary: Efficacy of Lycium Barbarum Extracts (In Vivo)
| Extract | Animal Model | Key Findings |
| Lycium barbarum Water Extract | Alzheimer's disease mouse model | Improved cognitive function, reduced neuronal apoptosis |
Note: Dose-response data and other quantitative in vivo efficacy parameters for this compound are not available.
Experimental Protocols
Detailed experimental protocols for the aforementioned studies on Lyciumamide A and Lycium barbarum extracts are crucial for reproducibility and further investigation.
In Vitro Neuroprotection Assay (Lyciumamide A)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxic concentration of NMDA to induce excitotoxicity.
-
Treatment: Cells are pre-treated with varying concentrations of Lyciumamide A for a specified period before the addition of NMDA.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.
-
Measurement of Cytotoxicity: The release of lactate dehydrogenase (LDH) into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit as an indicator of cell membrane damage.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-NR2B, p-CaMKII, p-JNK, p-p38) are determined by Western blot analysis to elucidate the underlying molecular mechanisms.
In Vitro Anti-inflammatory Assay (Lycium Fruit Water Extract)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and maintained under standard cell culture conditions.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are treated with the Lycium fruit water extract at various concentrations.
-
Measurement of Inflammatory Mediators: The concentrations of nitric oxide (NO), PGE2, TNF-α, and IL-6 in the cell culture supernatant are measured using Griess reagent and commercially available ELISA kits, respectively.
-
Western Blot Analysis: The phosphorylation status and total protein levels of key components of the MAPK and NF-κB signaling pathways (e.g., ERK, p38, JNK, IκBα, NF-κB p65) are analyzed by Western blotting.
In Vivo Neuroprotection Model (Lycium barbarum Water Extract)
-
Animal Model: An animal model of Alzheimer's disease is established, for example, by inducing neurotoxicity with specific agents.
-
Drug Administration: The Lycium barbarum water extract is administered orally to the animals at specified doses for a designated treatment period.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.
-
Histological Analysis: Brain tissues are collected and subjected to histological staining (e.g., Nissl staining, TUNEL assay) to evaluate neuronal damage and apoptosis.
-
Biochemical Analysis: Levels of relevant biomarkers in brain tissue are measured using techniques like ELISA or Western blotting.
Signaling Pathways
The neuroprotective and anti-inflammatory effects of Lycium compounds are likely mediated through the modulation of complex intracellular signaling cascades. Based on studies of related molecules, the following pathways are of significant interest for understanding the potential mechanism of action of this compound.
Caption: Predicted neuroprotective pathway of this compound.
Caption: Predicted anti-inflammatory pathway of this compound.
Conclusion and Future Directions
Future research should prioritize the isolation and purification of this compound to enable dedicated studies that can provide the much-needed quantitative data on its efficacy and mechanism of action. Such studies will be instrumental in validating its therapeutic potential and paving the way for its development as a novel therapeutic agent.
A Head-to-Head Comparison of Extraction Techniques for Lyciumamide B from Lycium barbarum
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction Efficiency
The quest for efficient and sustainable methods to isolate bioactive compounds from natural sources is a cornerstone of drug discovery and development. Lyciumamide B, a phenolic amide found in the fruit of Lycium barbarum (goji berry), has garnered interest for its potential therapeutic properties. The choice of extraction technique is a critical determinant of yield, purity, and ultimately, the economic viability of isolating this compound. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data on the extraction of phenolic compounds from Lycium barbarum, which can serve as a proxy for optimizing this compound isolation.
Comparative Analysis of Extraction Techniques
The efficiency of extracting phenolic compounds, including phenolic amides like this compound, from Lycium barbarum is significantly influenced by the chosen methodology. Conventional methods such as maceration and Soxhlet extraction are often contrasted with modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While specific quantitative data for this compound is limited in publicly available literature, the total phenolic content (TPC) serves as a reliable indicator for comparing the overall efficiency of these methods in extracting this class of compounds.
Modern techniques generally offer advantages in terms of reduced extraction time and solvent consumption, with MAE and UAE often demonstrating higher extraction yields for phenolic compounds compared to traditional methods.[1][2][3] SFE, while technologically more advanced and offering high selectivity, requires careful optimization of pressure and temperature.[4][5][6][7]
Table 1: Comparison of Extraction Techniques for Phenolic Compounds from Lycium barbarum and Similar Plant Matrices
| Technique | Principle | Typical Solvent(s) | Temperature | Time | Total Phenolic Content (TPC) Yield (mg GAE/g DW)* | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.[8][9][10] | Ethanol (B145695), Methanol, Water, or mixtures[8][9] | Room Temperature to 50°C[8][9] | Hours to Days[8] | 15.9 - 30.3[8][9] | Simple, low cost, suitable for thermolabile compounds.[8] | Time-consuming, large solvent volume, potentially lower yield.[8] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heating and cooling.[10] | Ethanol, Methanol, Acetone[10][11] | Boiling point of the solvent[10] | 4 - 6 hours[10] | ~18.4[11] | High extraction efficiency due to continuous fresh solvent.[10] | Requires high temperatures (potential degradation), time-consuming, large solvent volume.[10] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[2][12][13][14][15] | Ethanol, Methanol, Water[2][12] | 20 - 70°C[12][15] | 15 - 60 minutes[12][15] | 102.89 - 130.2[3][10] | Fast, efficient, reduced solvent and energy consumption.[12][13] | Potential for localized heating, equipment cost.[12] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[1][2][16][17][18] | Ethanol, Methanol, Water[1][2] | 45 - 100°C[2][18] | 2 - 30 minutes[1][18] | 109.83 - 2177.01[3][18] | Very fast, high yield, reduced solvent consumption.[17] | Requires specialized equipment, potential for localized overheating.[1] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent, which has properties of both a liquid and a gas.[4][5][6][7][19] | Supercritical CO₂ with co-solvents (e.g., ethanol)[4][7] | 40 - 60°C[4][7] | 1 - 2 hours[4][7] | Varies with parameters | High selectivity, solvent-free product, mild temperatures.[19] | High initial investment, requires high pressure, may need co-solvents for polar compounds.[4] |
*Note: TPC values are presented as milligrams of Gallic Acid Equivalents per gram of Dry Weight (mg GAE/g DW) and are compiled from various studies on Lycium barbarum and other plant materials for comparative purposes. The wide range in MAE is due to different plant materials and optimization levels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for each of the discussed techniques.
Maceration Protocol[8][9]
-
Sample Preparation: Air-dry the Lycium barbarum fruits and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction: Weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of 70% ethanol.
-
Incubation: Seal the flask and keep it at room temperature (25°C) for 24 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at 40°C to obtain the crude extract.
-
Analysis: Redissolve a known weight of the crude extract in the appropriate solvent for quantification of this compound (e.g., by HPLC).
Soxhlet Extraction Protocol[10]
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Apparatus Setup: Place 5 g of the powdered sample into a cellulose (B213188) thimble and insert it into the Soxhlet extractor. Fill a round-bottom flask with 150 mL of 80% ethanol.
-
Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 6 hours (approximately 10-12 cycles).
-
Solvent Evaporation: After extraction, cool the solution and evaporate the solvent using a rotary evaporator.
-
Analysis: Process the resulting crude extract for analysis as described above.
Ultrasound-Assisted Extraction (UAE) Protocol[2][12]
-
Sample Preparation: Use 1 g of the powdered Lycium barbarum fruit.
-
Extraction: Mix the sample with 20 mL of 70% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
Filtration and Evaporation: Filter the mixture and evaporate the solvent as in the maceration protocol.
-
Analysis: Prepare the extract for quantitative analysis.
Microwave-Assisted Extraction (MAE) Protocol[1][2][18]
-
Sample Preparation: Use 1 g of the powdered plant material.
-
Extraction: Place the sample in a microwave-safe extraction vessel with 20 mL of 70% ethanol.
-
Irradiation: Place the vessel in a microwave extractor. Irradiate at a power of 400 W for 5 minutes.
-
Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract.
-
Solvent Evaporation and Analysis: Evaporate the solvent and prepare the extract for analysis.
Supercritical Fluid Extraction (SFE) Protocol[4][7]
-
Sample Preparation: Use 10 g of the powdered Lycium barbarum fruit mixed with an equal amount of diatomaceous earth.
-
Apparatus Setup: Load the mixture into the extraction vessel of the SFE system.
-
Extraction: Pressurize the system with CO₂ to 250 bar and heat to 60°C. Introduce 2% ethanol as a co-solvent. Maintain a CO₂ flow rate of 2 L/min for 90 minutes.
-
Collection: Depressurize the extract in a collection vessel to precipitate the extracted compounds.
-
Analysis: Dissolve the collected extract in a suitable solvent for analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of different extraction techniques for this compound.
Caption: Workflow for comparing extraction techniques for this compound.
Conclusion
The selection of an appropriate extraction technique for this compound from Lycium barbarum is a critical step that impacts the efficiency and sustainability of the isolation process. While traditional methods like maceration and Soxhlet extraction are simple and low-cost, they are often outperformed by modern techniques. Ultrasound-Assisted and Microwave-Assisted Extraction offer significantly higher yields of phenolic compounds in a fraction of the time and with less solvent. Supercritical Fluid Extraction provides a green alternative with high selectivity, though it requires a larger initial investment.
For researchers and drug development professionals, the choice will depend on a balance of factors including desired yield, purity requirements, available equipment, and scalability. The provided protocols and comparative data serve as a foundational guide for developing an optimized and efficient process for the extraction of this compound and other valuable phenolic compounds from Lycium barbarum. Further optimization of the parameters for each technique is recommended to achieve the highest possible yield and purity of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenol Profiling and Nutraceutical Potential of Lycium spp. Leaf Extracts Obtained with Ultrasound and Microwave Assisted Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nwipb.cas.cn [nwipb.cas.cn]
- 6. Optimization of supercritical fluid extraction conditions for L. chinense and L. barbarum fruits - IIUM Repository (IRep) [irep.iium.edu.my]
- 7. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in Zeaxanthin Dipalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. umpir.ump.edu.my [umpir.ump.edu.my]
- 15. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Supercritical fluid extraction | 9734 Publications | 111280 Citations | Top Authors | Related Topics [scispace.com]
Evaluating the Anti-inflammatory Potency of Lyciumamide B and its Congeners Relative to Known Drugs
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a comparative analysis of the anti-inflammatory potential of compounds derived from Lycium barbarum (goji berry), with a focus on its characteristic phenolic amides, in relation to established anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to the limited availability of specific data on Lyciumamide B, this comparison utilizes data from a representative aqueous extract of Lycium barbarum fruit (LFE), providing a broader context for the potential anti-inflammatory profile of its constituents.
Executive Summary
This guide evaluates the inhibitory effects of a Lycium barbarum fruit extract (as a proxy for its bioactive compounds like this compound), Dexamethasone, and Indomethacin on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The comparison focuses on the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of the selected compounds was evaluated based on their half-maximal inhibitory concentration (IC50) against the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | IC50 (µg/mL) | IC50 (µM) |
| Lycium barbarum Fruit Extract (LFE) | 279.1[1] | - |
| Dexamethasone | 34.60[2] | ~88.2 |
| Indomethacin | ~20.2 | 56.8[3][4] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound/Extract | Target | IC50 (µg/mL) | IC50 (µM) |
| Lycium barbarum Fruit Extract (LFE) | TNF-α | >1000 | - |
| IL-6 | >1000 | - | |
| IL-1β | >1000 | - | |
| Dexamethasone | TNF-α | - | - |
| IL-6 | - | <1 | |
| IL-1β | - | - | |
| Indomethacin | TNF-α | ~51.4 | 143.7[3][4] |
| IL-6 | - | - | |
| IL-1β | - | - |
Note: A definitive IC50 value for Dexamethasone on TNF-α, IL-6, and IL-1β, and for Indomethacin on IL-6 and IL-1β in LPS-stimulated RAW 264.7 cells is not consistently reported in the reviewed literature. However, it is well-established that Dexamethasone potently inhibits the production of these cytokines at sub-micromolar concentrations. Data for LFE indicates that even at high concentrations, it did not reach 50% inhibition for the tested cytokines under the specified experimental conditions.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with critical signaling pathways involved in the inflammatory response.
Signaling Pathways Overview
Lycium barbarum Extract: Studies on aqueous extracts of Lycium barbarum fruit have demonstrated an inhibitory effect on the production of various inflammatory mediators. This is achieved through the blockade of the MAPKs and NF-κB pathways.[5] The extract inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH₂-terminal kinase (JNK) MAPKs, and also suppresses the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB.[5]
Dexamethasone: This synthetic glucocorticoid exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex translocates to the nucleus and inhibits the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. A key mechanism is the inhibition of the NF-κB signaling pathway. Dexamethasone can also increase the degradation of iNOS protein.[6]
Indomethacin: As a nonsteroidal anti-inflammatory drug (NSAID), Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It has also been shown to inhibit the induction of iNOS.[7]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate multi-well plates and allowed to adhere for 24 hours. Subsequently, the cells are pre-treated with various concentrations of the test compounds or extracts for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[2][3][8][9][10]
-
After the 24-hour incubation with LPS and test compounds, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cytokine Production Assay (ELISA)
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12][13][14]
-
Cell culture supernatants are collected after the 24-hour treatment period.
-
The ELISA is performed according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
Cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.
Western Blot Analysis for iNOS and COX-2 Expression
The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting.[15][16][17][18][19]
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Conclusion
While direct quantitative data for the anti-inflammatory activity of isolated this compound is currently lacking in the public domain, studies on Lycium barbarum fruit extracts suggest that its constituent compounds possess anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators.
In comparison, Dexamethasone and Indomethacin are potent inhibitors of the inflammatory response, acting through well-defined mechanisms. Dexamethasone exhibits broad anti-inflammatory effects by suppressing the expression of multiple pro-inflammatory genes, while Indomethacin's primary action is the inhibition of prostaglandin (B15479496) synthesis.
Further research is warranted to isolate and characterize the specific anti-inflammatory activity of this compound and other phenolic amides from Lycium barbarum. Such studies would provide a more direct comparison with established drugs and could lead to the development of novel anti-inflammatory therapeutics.
References
- 1. Synergistic Antioxidant Activity of Lycium barbarum Polysaccharide and Chlorogenic Acid and Its Effect on Inflammatory Response of NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of Lycium Fruit water extract in lipopolysaccharide-stimulated RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of Lycii radicis in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Lycium barbarum polysaccharide alleviates dextran sodium sulfate-induced inflammatory bowel disease by regulating M1/M2 macrophage polarization via the STAT1 and STAT6 pathways [frontiersin.org]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 16. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Lyciumamide B: A Procedural Guide
This guide provides a comprehensive, step-by-step approach to the safe disposal of Lyciumamide B, drawing upon general principles for handling alkaloid and amide compounds in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to implement the following safety measures to minimize exposure and risk:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles to protect from splashes, chemical-resistant nitrile or neoprene gloves to prevent skin contact, and a laboratory coat.
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent the inhalation of any potential aerosols or dust.
-
Avoid Contamination: Do not dispose of this compound down the sink or in regular trash receptacles.[1] All contaminated materials, including empty containers, must be treated as hazardous waste.
Quantitative Data Summary
Due to the limited availability of a specific SDS for this compound, a comprehensive table of its physical and chemical properties cannot be provided. However, based on available information for related compounds and general chemical principles, the following data can be inferred:
| Property | Value | Source |
| Appearance | Assumed to be a solid powder, typical for isolated natural products. | General Knowledge |
| Solubility | Likely soluble in organic solvents such as DMSO and methanol. | General Knowledge of similar compounds |
| Stability | Store in a cool, dry place away from light and moisture. | General Prudent Practice |
| Hazard Category | Unknown. Treat as hazardous waste. | Precautionary Principle |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container compatible with chemical waste. The label should include "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Solid Waste: Collect solid this compound, contaminated PPE (gloves, etc.), and any weighing papers or spatulas directly into the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated liquid hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix incompatible waste streams.
2. Waste Segregation and Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory. This area must be under the direct control of laboratory personnel.
-
Compatibility: Do not mix this compound waste with other incompatible chemical waste. Amides can be incompatible with certain metals and metal compounds.[2]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; it should be considered full at 80% capacity.
3. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the institution's time limit for storage in an SAA, contact your institution's EHS department to arrange for pickup and disposal.
-
Documentation: Complete all required waste disposal forms accurately and completely, providing as much information as possible about the waste stream.
4. Spill and Emergency Procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and spilled substance into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS.
-
Provide them with as much information as possible about the spilled substance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative yet essential procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment in the absence of specific manufacturer guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
